2,5-Dioxopyrrolidin-1-YL octanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dioxopyrrolidin-1-YL Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-YL octanoate, also known as N-octanoyloxysuccinimide or succinimidyl octanoate, is an amine-reactive chemical compound widely utilized in the fields of bioconjugation, drug delivery, and surface modification of materials. Its structure features an octanoate moiety linked to a N-hydroxysuccinimide (NHS) ester. This NHS ester functionality allows for the efficient and specific formation of stable amide bonds with primary amino groups present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. The octanoate component, a saturated eight-carbon fatty acid, imparts a hydrophobic character to the molecule, which can be leveraged in applications such as the creation of self-assembling nanoparticles or for enhancing cell membrane permeability of conjugated molecules.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and data relevant to researchers in the life sciences.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.28 g/mol | [1] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octanoate | [1] |
| CAS Number | 14464-30-3 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 61-63 °C | [2] |
| Boiling Point | 333.2 ± 25.0 °C (predicted) | [2] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform), reacts with water | |
| Stability | Moisture-sensitive; hydrolyzes in aqueous solutions, especially at alkaline pH |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of octanoic acid with N-hydroxysuccinimide (NHS). A common and efficient method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group of octanoic acid, facilitating its reaction with NHS.
Reaction Mechanism
The synthesis proceeds via a DCC-mediated coupling reaction. DCC activates the carboxyl group of octanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired NHS ester and the byproduct, dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.
Experimental Protocol: DCC/NHS Esterification of Octanoic Acid
Materials:
-
Octanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve octanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the DCC solution dropwise to the stirred solution of octanoic acid and NHS over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.
Spectral Data (Predicted)
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | s | 4H | -CH₂-CH₂- (succinimide ring) |
| ~2.60 | t | 2H | -CH₂-C=O (octanoate) |
| ~1.75 | p | 2H | -CH₂-CH₂-C=O (octanoate) |
| ~1.30 | m | 8H | -(CH₂)₄- (octanoate) |
| ~0.90 | t | 3H | -CH₃ (octanoate) |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~169.0 | C=O (succinimide) |
| ~34.0 | -CH₂-C=O (octanoate) |
| ~31.5 | -CH₂- (octanoate) |
| ~29.0 | -CH₂- (octanoate) |
| ~25.5 | -CH₂-CH₂- (succinimide ring) |
| ~25.0 | -CH₂- (octanoate) |
| ~22.5 | -CH₂- (octanoate) |
| ~14.0 | -CH₃ (octanoate) |
Predicted FT-IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (alkane) |
| ~1815, ~1785 | Strong | C=O stretching (succinimide imide) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1370 | Medium | C-N stretching |
| ~1210 | Strong | C-O stretching (ester) |
Predicted Mass Spectrum (ESI-MS)
In positive ion mode electrospray mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 242.14. Adducts with sodium [M+Na]⁺ at m/z 264.12 and potassium [M+K]⁺ at m/z 280.10 may also be observed.
Applications and Experimental Workflows
This compound is a versatile reagent in bioconjugation and materials science. Its primary application lies in the covalent modification of primary amines.
Protein and Peptide Labeling
The NHS ester of succinimidyl octanoate reacts efficiently with the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins and peptides. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic.
References
An In-depth Technical Guide on the Mechanism of Action of 2,5-Dioxopyrrolidin-1-yl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Amine-Reactive Crosslinking
2,5-Dioxopyrrolidin-1-yl octanoate, also known as N-octanoyloxysuccinimide or succinimidyl caprylate, is primarily utilized as a chemical tool in biological research rather than a therapeutic agent with a specific pharmacological mechanism of action.[1] Its "mechanism of action" lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. This functional group is highly susceptible to nucleophilic attack by primary amines, such as those found on the side chains of lysine residues in proteins or on the surface of amine-modified materials.[2][3][4]
The reaction results in the formation of a stable amide bond, covalently linking the octanoate moiety to the amine-containing molecule. The N-hydroxysuccinimide group is released as a byproduct. This process is a cornerstone of bioconjugation, enabling the labeling, crosslinking, and modification of biomolecules.[2][3][4]
Chemical Reaction Pathway
The fundamental mechanism involves the nucleophilic acyl substitution of the NHS ester with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, which is stabilized by resonance, driving the reaction forward.
Caption: General reaction scheme of an NHS ester with a primary amine.
Applications in Biological Research
The amine-reactive nature of this compound and similar NHS esters makes them versatile reagents in various research and development applications:
-
Protein and Antibody Labeling: Covalent attachment of the octanoate's hydrocarbon tail can modify the physicochemical properties of proteins and antibodies, for instance, by increasing their lipophilicity.
-
Surface Modification: It can be used to functionalize surfaces that have been pre-treated to expose primary amine groups. This is particularly useful in the development of biosensors and immunoassays. For example, related amine-reactive esters have been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins.[3]
-
Linker Chemistry: While this compound itself is a simple labeling reagent, the NHS ester moiety is a fundamental component of more complex crosslinkers. For instance, a related compound, 2,5-dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate, contains both an NHS ester to react with amines and a maleimide group to react with thiols, enabling the linkage of two different types of biomolecules.[4]
Experimental Workflow: A Generalized Protocol for Protein Labeling
The following is a generalized experimental workflow for labeling a protein with this compound. Specific conditions such as buffer composition, pH, reaction time, and temperature may need to be optimized for each specific application.
Caption: Generalized workflow for protein labeling with an NHS ester.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for the reaction kinetics of this compound with specific biomolecules. The efficiency and rate of the reaction are dependent on several factors, including:
| Factor | Effect on Reaction |
| pH | The reaction is most efficient at a pH between 7 and 9. At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the NHS ester is more susceptible to hydrolysis. |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to protein denaturation and increased hydrolysis of the NHS ester. |
| Concentration of Reactants | Higher concentrations of the protein and the NHS ester will increase the rate of conjugation. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step. |
Detailed Experimental Protocols
Detailed, specific experimental protocols for the use of this compound are typically application-dependent and developed in-house by researchers. However, a generalized protocol for labeling a generic protein is provided below.
Objective: To covalently attach an octanoate group to primary amines on a protein of interest (POI).
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4)
-
This compound (CAS 14464-30-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff, size-exclusion chromatography column)
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use due to the moisture sensitivity of the NHS ester.
-
Ensure the POI is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography column.
-
-
Analysis and Storage:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry.
-
Assess the functional integrity of the labeled protein using an appropriate activity assay.
-
Store the purified conjugate under conditions that maintain the stability of the protein.
-
References
- 1. This compound | C12H19NO4 | CID 3542774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, 1858242-47-3 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate, 80307-12-6 | BroadPharm [broadpharm.com]
Navigating the Polarity Spectrum: A Technical Guide to the Solubility of NHS-Octanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-hydroxysuccinimide (NHS)-octanoate, a crucial amine-reactive chemical modification reagent. Understanding its behavior in various solvents is paramount for the successful design and execution of bioconjugation, labeling, and surface modification protocols. This document outlines the expected solubility profile based on its chemical structure, provides detailed experimental protocols for its handling and use, and presents logical workflows for its application in protein modification.
Core Concept: Understanding the Dual Nature of NHS-Octanoate Solubility
NHS-octanoate is an ester combining the polar N-hydroxysuccinimide (NHS) moiety with the nonpolar, eight-carbon octanoate chain. This amphipathic structure dictates its solubility, making it readily soluble in polar aprotic organic solvents while exhibiting poor solubility in aqueous solutions. The hydrophobic octanoate tail dominates its interaction with water, leading to limited miscibility.
Quantitative Solubility Data
While specific quantitative solubility data for NHS-octanoate is not extensively published, the following table summarizes the expected solubility based on the known properties of NHS esters and long-chain fatty acids. These values should be considered as estimations and may vary depending on the purity of the compound and the specific conditions of the solvent (e.g., water content).
| Solvent | Type | Expected Solubility Profile | Estimated Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 20 mg/mL | Recommended for preparing high-concentration stock solutions. Use of anhydrous (dry) DMSO is critical to prevent hydrolysis of the NHS ester.[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | High | > 20 mg/mL | Another excellent solvent for stock solutions. It is crucial to use an amine-free grade of DMF, as contaminating amines can react with the NHS ester.[1][2][3] |
| Dichloromethane (DCM) | Nonpolar | Soluble | Likely > 10 mg/mL | Suitable for reactions where a non-polar organic medium is required. |
| Chloroform | Nonpolar | Soluble | Likely > 10 mg/mL | Similar to DCM, a viable non-polar solvent. |
| Acetone | Polar Aprotic | Moderately Soluble | 1-10 mg/mL | Can be used for dissolution, but may be less effective than DMSO or DMF for high concentrations. |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | < 1 mg/mL | The protic nature of these solvents can lead to solvolysis of the NHS ester over time. Not recommended for long-term storage of stock solutions. |
| Water / Aqueous Buffers | Polar Protic | Poorly Soluble / Insoluble | < 0.1 mg/mL | The long hydrocarbon chain of octanoate significantly limits aqueous solubility.[4] For reactions in aqueous buffers, a stock solution in a water-miscible organic solvent like DMSO or DMF should be prepared first.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of NHS-Octanoate
Objective: To prepare a high-concentration stock solution of NHS-octanoate for use in bioconjugation reactions.
Materials:
-
NHS-octanoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Amine-free Dimethylformamide (DMF)
-
Vortex mixer
-
Inert gas (e.g., Argon or Nitrogen) - Optional but recommended
Methodology:
-
Equilibrate the vial of NHS-octanoate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of NHS-octanoate in a suitable microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or amine-free DMF to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortex the tube until the NHS-octanoate is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
If the stock solution is to be stored, it is advisable to overlay the solution with an inert gas before sealing the vial to minimize exposure to air and moisture.
-
Store the stock solution at -20°C or -80°C in a desiccated environment. For optimal reactivity, it is best to use the stock solution immediately after preparation.
Protocol 2: General Procedure for Labeling Proteins with NHS-Octanoate in an Aqueous Buffer
Objective: To covalently attach the octanoate moiety to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Concentrated stock solution of NHS-octanoate in DMSO or DMF (from Protocol 1)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Ensure the protein solution is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer.
-
The concentration of the protein should be in the range of 1-10 mg/mL.
-
Calculate the required volume of the NHS-octanoate stock solution to achieve the desired molar excess over the protein. A molar excess of 10-20 fold is a common starting point.
-
While gently vortexing the protein solution, add the calculated volume of the NHS-octanoate stock solution dropwise. It is crucial that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture remains low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rocking.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS-octanoate. Incubate for an additional 15-30 minutes.
-
Purify the labeled protein from excess reagents and by-products using a suitable method such as size-exclusion chromatography.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with NHS-octanoate.
Caption: Relationship between NHS-octanoate structure and its solubility.
References
Stability and Storage of 2,5-Dioxopyrrolidin-1-yl Octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,5-Dioxopyrrolidin-1-yl octanoate, a commonly utilized N-hydroxysuccinimide (NHS) ester in bioconjugation and chemical synthesis. Understanding the factors that influence its stability is critical for ensuring experimental reproducibility and the successful development of novel therapeutics and research tools.
Core Concepts: The Chemistry of NHS Ester Stability
This compound, like other N-hydroxysuccinimide esters, is a valuable reagent due to its ability to efficiently react with primary amines to form stable amide bonds. However, this inherent reactivity also makes it susceptible to degradation, primarily through hydrolysis. This process involves the reaction of the ester with water, which cleaves the ester bond and renders the molecule inactive for its intended conjugation reaction.
The central challenge in working with NHS esters is that both the desired reaction with an amine (aminolysis) and the degradation reaction (hydrolysis) are nucleophilic attacks on the ester's carbonyl carbon. While primary amines are generally more potent nucleophiles than water, the high molar concentration of water in aqueous environments makes hydrolysis a significant competing reaction.
Factors Influencing the Stability of this compound
The stability of this compound is not an intrinsic constant but is highly dependent on its environment. The key factors that researchers must control are pH, temperature, and the presence of moisture.
pH
The pH of the solution is the most critical factor governing the rate of hydrolysis. The rate of NHS ester hydrolysis increases dramatically with increasing pH. This is because the concentration of the more nucleophilic hydroxide ion (OH⁻) increases at higher pH. While a slightly alkaline pH (typically 7.2-8.5) is necessary to ensure that the target primary amines are deprotonated and thus reactive, a pH above 9.0 can lead to rapid hydrolysis that outcompetes the desired aminolysis reaction.[1]
Temperature
Temperature also plays a significant role in the stability of NHS esters. As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to maintain low temperatures during storage and, when possible, during reactions to minimize degradation. Reactions are often performed at room temperature for a controlled period, but storage is recommended at colder temperatures. Hydrolysis is significantly slower at 4°C compared to room temperature.[2]
Moisture
The presence of moisture is a direct contributor to hydrolysis. NHS esters in their solid form are relatively stable but are highly susceptible to degradation if exposed to humidity. It is imperative to store the solid reagent in a desiccated environment to prevent the gradual loss of reactivity. When preparing stock solutions, anhydrous solvents should be used.
Quantitative Stability Data: Hydrolysis Half-life of NHS Esters
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 8.6 | Room Temperature | ~10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Note: This data is for the general class of NHS esters and should be used as an approximation for this compound.[3][4]
Recommended Storage and Handling
To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Solid Form: The compound should be stored in a tightly sealed container in a freezer, ideally at -20°C, under an inert atmosphere.[5] A desiccator should be used to minimize exposure to moisture. Before opening the container, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.[6]
-
Stock Solutions: For preparing stock solutions, anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[2] It is critical to use a high-quality, amine-free grade of DMF. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and used as quickly as possible. For long-term storage, aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles and moisture introduction.
Experimental Protocols: Assessing NHS Ester Reactivity
A common method to assess the reactivity of an NHS ester is to measure the amount of the N-hydroxysuccinimide leaving group released upon hydrolysis. This can be quantified by spectrophotometry, as the NHS leaving group absorbs light in the 260-280 nm range.[6]
Protocol: Spectrophotometric Assay for NHS Ester Activity
Objective: To determine the remaining amine-reactive potential of a sample of this compound by measuring the increase in absorbance at ~260 nm after complete base-catalyzed hydrolysis.
Materials:
-
This compound sample
-
Anhydrous DMSO or DMF
-
Amine-free buffer, pH 7-8 (e.g., phosphate buffer)[6]
-
0.5-1.0 N NaOH[7]
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a known concentration of the this compound in anhydrous DMSO or DMF.
-
Prepare a working solution: Dilute the stock solution in the amine-free buffer to a concentration that gives an initial absorbance reading below 1.0 at 260 nm.
-
Measure initial absorbance: Record the absorbance of the working solution at 260 nm. This is the "before hydrolysis" measurement.
-
Induce complete hydrolysis: To 1 mL of the working solution, add 100 µL of 0.5-1.0 N NaOH. Vortex the tube for 30 seconds.[6]
-
Measure final absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm. This measurement should be taken within 1 minute, as the NHS leaving group can degrade in strong base over time.[6]
Interpretation of Results:
-
Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.
-
Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance after adding NaOH, the NHS ester is already fully hydrolyzed and inactive.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the competing reaction pathways and a general workflow for stability assessment.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for assessing the stability of an NHS ester.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicea.com [chemicea.com]
- 3. (2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | C23H31N3O8 | CID 333464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. (2,5-Dioxopyrrolidin-1-yl) 8-aminooxyoctanoate | C12H20N2O5 | CID 87119466 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of N-Hydroxysuccinimidyl-Octanoate with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity.[1][2] Among these reagents, N-hydroxysuccinimidyl-octanoate (NHS-octanoate) provides a medium-length C8 alkyl chain, offering a hydrophobic spacer arm that can be advantageous in specific applications, such as modulating solubility or interacting with lipid environments.
This technical guide provides a comprehensive overview of the core reaction between NHS-octanoate and primary amines. It details the reaction mechanism, critical kinetic parameters, key influencing factors, and standardized experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively design, optimize, and troubleshoot bioconjugation strategies utilizing this versatile chemistry.
The Core Reaction: Mechanism and Kinetics
The reaction of an NHS ester with a primary amine is a robust and widely adopted method for forming stable amide bonds.[1] This process is central to various scientific fields, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][] The unprotonated primary amine (-NH₂), typically from the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile.[1] It attacks the electron-deficient carbonyl carbon of the NHS ester, leading to the formation of a transient, unstable tetrahedral intermediate.[1][3] This intermediate then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1][3]
Competing Reaction: Hydrolysis
The primary competing reaction in aqueous environments is the hydrolysis of the NHS ester.[3][5] The ester group can be attacked by water or hydroxide ions, leading to the formation of an inactive octanoate carboxylate and releasing NHS.[6] This hydrolysis reaction is highly pH-dependent and is a critical factor to control for achieving high conjugation efficiency.[5][7] Once hydrolyzed, the reagent is no longer reactive towards amines.[2][6]
Quantitative Data Summary
The efficiency of the conjugation is a kinetic competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.[3] The following tables summarize critical quantitative data to facilitate experimental design.
Table 1: Stability of NHS Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[3][6]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [3][5][7] |
| 7.4 | Ambient | ~128-166 minutes | [8] |
| 8.0 | 4 | ~1 hour | [3] |
| 8.5 | Room Temperature | 125-180 minutes | [3] |
| 8.6 | 4 | 10 minutes | [5][7] |
| 9.0 | Room Temperature | ~5-9 minutes | [8] |
Table 2: Stability of the Formed Amide Bond
The resulting amide bond is highly stable under typical physiological conditions.
| Condition | Stability | Reference(s) |
| Physiological (pH 7.4, 37°C) | Highly stable, half-life of years | [1] |
| Acidic (pH < 3) | Susceptible to hydrolysis over time | [1] |
| Basic (pH > 10) | Susceptible to hydrolysis over time | [1] |
Key Factors Influencing the Reaction
Successful conjugation requires careful control of several experimental parameters that influence the balance between aminolysis and hydrolysis.
-
pH: This is the most critical parameter.[3]
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[3]
-
Optimal pH (7.2 - 8.5): This range provides a balance between having a sufficient concentration of unprotonated, nucleophilic amines and a manageable rate of ester hydrolysis.[5][6] The optimal pH is often cited as 8.3-8.5.[9][10]
-
High pH (>9.0): While the aminolysis reaction is very fast, the hydrolysis of the NHS ester becomes extremely rapid, which can significantly lower the overall yield of the conjugate.[8]
-
-
Temperature: Reactions can be performed from 4°C to room temperature (20-25°C).[3][5] Lowering the temperature to 4°C can be used to slow the rate of hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are required.[3]
-
Concentration: Higher concentrations of the amine-containing molecule and the NHS-octanoate reagent favor the desired bimolecular aminolysis reaction over the competing unimolecular hydrolysis.[3] Protein concentrations of 1-10 mg/mL are typical.[3]
-
Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[3][5] Recommended buffers include phosphate, bicarbonate/carbonate, HEPES, and borate.[5]
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below is a representative protocol for labeling a protein with an NHS-octanoate reagent.
General Protocol for Protein Labeling
This protocol outlines the general steps for conjugating an NHS-octanoate reagent to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., antibody)
-
NHS-octanoate
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3 or 0.1 M phosphate buffer, pH 7.5-8.5.[5][9]
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][11]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[3][5]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) column or dialysis cassette.[3]
Procedure:
-
Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[3][12] Ensure any previous buffers containing amines (like Tris) are completely removed.[11]
-
Prepare NHS-Octanoate Stock Solution: Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Aqueous solutions of NHS esters are not stable and should be used immediately.[9]
-
Calculate Reagent Amount: Determine the volume of the NHS-octanoate stock solution needed to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess.[3]
-
Initiate Reaction: Add the calculated volume of the NHS-octanoate stock solution to the protein solution while gently stirring or vortexing.[11] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[3]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or for 2 hours to overnight at 4°C.[3][12] The incubation time may require optimization.
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3] This will consume any unreacted NHS-octanoate.
-
Purify the Conjugate: Remove unreacted NHS-octanoate, the NHS byproduct, and quenching reagents using size-exclusion chromatography (desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS).[3]
-
Characterize and Store: Determine the degree of labeling (DOL) and store the conjugate appropriately. For long-term storage, adding stabilizers like BSA and storing at 4°C or -20°C is recommended.[11]
Applications in Research and Drug Development
The conjugation of molecules via NHS-octanoate chemistry is fundamental to numerous applications. The octanoate spacer may be particularly useful for conjugating molecules intended to interact with or partition into lipid bilayers or hydrophobic pockets of proteins.
-
Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[2]
-
Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays (like ELISA), flow cytometry, and microscopy.[13]
-
Immobilization: Covalently attaching proteins or peptides to surfaces for applications in biosensors and affinity chromatography.[14]
-
PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.[8]
-
Drug Delivery: The octanoate moiety itself is used in some prodrug formulations, such as laninamivir octanoate, to enhance drug properties.[15][16] While this is not a direct amine conjugation application, it highlights the utility of the octanoate group in drug development.
Conclusion
The reaction of NHS-octanoate with primary amines is a powerful and versatile tool for researchers and drug development professionals.[1] Its high efficiency, specificity, and the formation of stable amide bonds make it a premier choice for a wide range of bioconjugation applications.[2][] A thorough understanding of the reaction mechanism and the critical influence of parameters like pH, temperature, and concentration is paramount for success. By carefully controlling these conditions and employing robust purification and characterization methods, scientists can reliably produce well-defined bioconjugates for therapeutic, diagnostic, and research purposes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. biotium.com [biotium.com]
- 12. glenresearch.com [glenresearch.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of 2,5-Dioxopyrrolidin-1-yl Octanoate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are invaluable reagents in bioconjugation and drug delivery, prized for their ability to form stable amide bonds with primary amines on biomolecules. However, the efficacy of these reactions is critically dependent on the stability of the NHS ester in aqueous environments, where it is susceptible to hydrolysis. This competing reaction can significantly lower conjugation yields and lead to variability in experimental outcomes. This technical guide provides an in-depth analysis of the hydrolysis of 2,5-dioxopyrrolidin-1-yl octanoate, a representative NHS ester with an eight-carbon alkyl chain, in aqueous solutions.
The Competing Reactions: Aminolysis versus Hydrolysis
The primary utility of this compound lies in its reaction with primary amines (aminolysis) to form a stable amide linkage. Concurrently, it can react with water (hydrolysis), which cleaves the ester bond and renders the molecule inactive for conjugation. The balance between these two competing pathways is heavily influenced by the reaction conditions, most notably pH.
While the aminolysis reaction is favored by the increased nucleophilicity of amines at higher pH, the rate of hydrolysis also accelerates under these conditions.[1][2] Therefore, a thorough understanding and control of the hydrolysis rate are paramount for optimizing bioconjugation protocols.
Quantitative Data on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
It is crucial for researchers to experimentally determine the precise hydrolysis rate of this compound under their specific experimental conditions.
Experimental Protocols for Determining Hydrolysis Rate
Two common methods for determining the rate of hydrolysis of NHS esters are UV-Vis spectrophotometry and acid-base titration.
Protocol 1: UV-Vis Spectrophotometric Method
This method monitors the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) leaving group upon hydrolysis.[4][5]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffers of desired pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, sodium bicarbonate buffer at pH 8.5)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a precisely weighed amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Equilibrate buffer: Place the desired aqueous buffer in a quartz cuvette and allow it to equilibrate to the target temperature in the spectrophotometer.
-
Initiate the reaction: Add a small, known volume of the stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly and thoroughly by gentle inversion.
-
Monitor absorbance: Immediately begin recording the absorbance at 260 nm at regular time intervals.
-
Data analysis: Plot the absorbance at 260 nm against time. The initial rate of hydrolysis can be determined from the initial slope of the curve. The pseudo-first-order rate constant (k_obs) can be calculated from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The half-life can then be calculated as t½ = 0.693 / k_obs.
Protocol 2: Acid-Base Titration Method
This method quantifies the amount of octanoic acid produced during the hydrolysis of the ester.
Materials:
-
This compound
-
pH-stable aqueous buffer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Initiate the hydrolysis reaction: Dissolve a known amount of this compound in a known volume of the aqueous buffer at the desired temperature. Start a timer immediately.
-
Take initial sample (t=0): Immediately withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask in an ice bath.
-
Titrate the sample: Add a few drops of phenolphthalein indicator and titrate the sample with the standardized NaOH solution until a faint pink color persists. Record the volume of NaOH used.
-
Continue sampling: At regular time intervals, withdraw additional aliquots, quench them in an ice bath, and titrate with the NaOH solution.
-
Determine the endpoint (t=∞): To determine the volume of NaOH required for complete hydrolysis, either heat a separate aliquot of the reaction mixture to accelerate the reaction to completion or allow a sample to react for at least 10 half-lives before titration.
-
Data analysis: The concentration of the ester at each time point is proportional to (V∞ - Vt), where V∞ is the volume of NaOH used at the endpoint and Vt is the volume used at time t. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k_obs, from which the rate constant and half-life can be calculated.
Reaction Pathway and Logical Relationships
The hydrolysis of this compound proceeds through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This is in competition with the desired aminolysis reaction.
Caption: Competing pathways for this compound in aqueous solution.
The experimental workflow to determine the hydrolysis rate can be visualized as follows:
Caption: Experimental workflow for determining the hydrolysis rate of an NHS ester.
By carefully considering the factors that influence the hydrolysis of this compound and by precisely measuring its rate of degradation, researchers can significantly improve the efficiency and reproducibility of their bioconjugation strategies.
References
- 1. rkmvccrahara.org [rkmvccrahara.org]
- 2. researchgate.net [researchgate.net]
- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nitt.edu [nitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
safety data sheet for 2,5-Dioxopyrrolidin-1-YL octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dioxopyrrolidin-1-YL octanoate (CAS Number: 14464-30-3), a versatile reagent commonly utilized in bioconjugation, chemical synthesis, and various research applications. This document summarizes its key physicochemical properties, safety information, and provides detailed experimental protocols for its use.
Core Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 14464-30-3 | PubChem[1] |
| Molecular Formula | C12H19NO4 | PubChem[1] |
| Molecular Weight | 241.29 g/mol | Pharmaffiliates |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) octanoate | PubChem[1] |
| Synonyms | Caprylic acid N-succinimidyl ester, N-Succinimidyl octanoate, Octanoic acid N-Succinimidyl Ester | PubChem[1] |
| Appearance | White powder | ChemWhat |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents like DMSO and DMF. | AAT Bioquest[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |
Safety and Hazard Information
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard (Long-term) | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Note: This information is based on the general hazard profile of N-hydroxysuccinimide esters and may not be fully comprehensive for this specific compound. A substance-specific risk assessment should be conducted before use.
Experimental Protocols
This compound is an amine-reactive reagent, primarily used for the covalent modification of primary and secondary amines in proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts with amines to form a stable amide bond.
General Protocol for Protein Labeling with N-Succinimidyl Octanoate
This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-9.0[2]
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Prepare Protein Solution:
-
Prepare NHS Ester Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
-
-
Labeling Reaction:
-
Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of the ester is recommended.[2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.
-
-
Quench Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.
-
The purified, labeled protein can be stored under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
-
Applications in Drug Development
A notable application of this compound is in the synthesis of the drug Eliglustat . Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of Gaucher disease type 1.[3] In the synthesis of Eliglustat, the amine group of a key intermediate is acylated with octanoic acid using its N-hydroxysuccinimide ester form (this compound) to introduce the octanoyl side chain.[3]
Visualizations
Experimental Workflow: Protein Labeling
Caption: Workflow for protein labeling using an NHS ester.
Logical Relationship: Synthesis of Eliglustat Intermediate
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with NHS-Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein octanoylation is a post-translational modification involving the covalent attachment of an eight-carbon fatty acid, octanoic acid, to a protein. This lipid modification can significantly alter the protein's hydrophobicity, influencing its structure, localization, and interaction with other molecules. The most well-studied example of protein octanoylation is that of the hormone ghrelin, where this modification is essential for its biological activity.[1][2][3]
While enzymatic octanoylation is a specific cellular process, the chemical introduction of an octanoyl group onto a protein can be achieved using N-hydroxysuccinimidyl octanoate (NHS-octanoate).[4] This reagent reacts with primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[5][6] This method provides a valuable tool for researchers to investigate the effects of lipidation on protein function, create targeted drug delivery systems, and develop novel therapeutic proteins.
These application notes provide a detailed protocol for the chemical labeling of proteins with NHS-octanoate, along with information on its applications and methods for characterization.
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution of the N-hydroxysuccinimide ester by a primary amine on the protein. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5][6] The NHS-octanoate is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and added to the protein solution in an appropriate buffer. The reaction results in the formation of a stable amide linkage between the octanoyl group and the protein, with the release of N-hydroxysuccinimide.
Applications in Research and Drug Development
The ability to chemically attach an octanoyl group to a protein opens up several avenues for research and development:
-
Mimicking Natural Post-Translational Modifications: Researchers can study the functional consequences of octanoylation on proteins that are not naturally modified in this way, potentially uncovering new biological roles for this lipid modification.
-
Modulating Protein-Membrane Interactions: The addition of a hydrophobic octanoyl chain can enhance the association of a protein with cellular membranes, which can be useful for studying membrane protein function or for targeting soluble proteins to the cell surface.
-
Improving Drug Delivery: Octanoylation can increase the half-life of therapeutic proteins in circulation by promoting binding to albumin. It can also be used to enhance the delivery of protein drugs across cellular membranes.
-
Developing Novel Bio-therapeutics: By altering the physicochemical properties of a protein, octanoylation can be used to create new protein-based drugs with improved efficacy and pharmacokinetic profiles.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
N-hydroxysuccinimidyl octanoate (NHS-octanoate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
-
Spectrophotometer or protein concentration assay kit
Protocol for Protein Labeling with NHS-Octanoate
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS-octanoate.[7]
-
-
NHS-Octanoate Stock Solution Preparation:
-
Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS-octanoate stock solution to achieve the desired molar excess over the protein. A starting point is a 10- to 20-fold molar excess of NHS-octanoate to protein. This ratio may need to be optimized for each specific protein.
-
While gently vortexing, add the NHS-octanoate stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess NHS-octanoate.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted NHS-octanoate and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assess the degree of labeling (DOL), which is the average number of octanoyl groups per protein molecule. This can be determined by mass spectrometry.[8]
-
Confirm the integrity and purity of the labeled protein by SDS-PAGE.
-
Verify the biological activity of the protein using a relevant functional assay.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical protein labeling experiment with NHS-octanoate. The optimal values for a specific protein should be determined empirically.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (NHS-octanoate:Protein) | 10:1 to 50:1 | This ratio often requires optimization for each protein. |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction with primary amines.[5][6] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk protein degradation. |
| Degree of Labeling (DOL) | Variable | To be determined by mass spectrometry. |
| Labeling Efficiency | Variable | Depends on protein concentration, molar ratio, and reaction conditions. |
| Stability of the Amide Bond | High | The formed amide bond is chemically stable under physiological conditions. |
Visualizations
Experimental Workflow for NHS-Octanoate Protein Labeling
Caption: Workflow for labeling proteins with NHS-octanoate.
Chemical Reaction of NHS-Octanoate with a Protein Amine
Caption: Reaction of NHS-octanoate with a primary amine on a protein.
Signaling Pathway of Octanoylated Ghrelin
Caption: Signaling pathway of octanoylated ghrelin.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Peptide Bioconjugation with 2,5-Dioxopyrrolidin-1-yl Octanoate
Introduction
The functionalization of peptides through acylation is a pivotal strategy in drug development and chemical biology. The addition of a lipidic chain, such as an octanoyl group, can significantly alter a peptide's physicochemical properties, including its hydrophobicity, membrane permeability, and metabolic stability. These modifications can enhance therapeutic efficacy by improving pharmacokinetics and bioavailability. A prominent biological example is ghrelin, a 28-amino acid peptide hormone that requires octanoylation on a specific serine residue (Ser3) to activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), and regulate appetite and metabolism.[1][2] This unique post-translational modification, catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), underscores the importance of acylation in modulating peptide function.[1][3][4][5][6]
This document provides a detailed protocol for the chemical bioconjugation of peptides with 2,5-dioxopyrrolidin-1-yl octanoate (NHS-octanoate), a reagent that allows for the covalent attachment of an octanoyl group to primary amine functionalities within a peptide sequence, such as the N-terminus or the side chain of a lysine residue. The reaction proceeds via nucleophilic attack of the amine on the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. This method offers a straightforward approach to synthesizing octanoylated peptides for research and therapeutic development.
Principle of the Reaction
The bioconjugation of peptides with this compound is based on the reaction of the NHS ester with a primary amine. The NHS group is an excellent leaving group, facilitating the acylation of the amine under mild conditions. The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (typically 8.0-9.0) where the primary amine is deprotonated and thus more nucleophilic.[7]
Caption: General reaction scheme for peptide octanoylation using NHS-octanoate.
Experimental Protocols
Materials and Reagents
-
Peptide with a free primary amine (N-terminal or Lysine side-chain)
-
This compound (NHS-octanoate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer or 0.1 M phosphate buffer, pH 8.3-8.5[7]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification Solvents: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., LC-MS) for analysis
Protocol 1: N-Terminal or Lysine Side-Chain Octanoylation of a Peptide in Solution
This protocol outlines the direct acylation of a primary amine on a peptide in a solution-phase reaction.
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[7] Ensure the peptide is fully dissolved. Gentle sonication may be required.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 10-50 mg/mL).[7] Aqueous solutions of NHS esters should be used immediately due to their susceptibility to hydrolysis.[7]
-
Acylation Reaction:
-
Add the dissolved NHS-octanoate to the stirring peptide solution. The molar ratio of NHS-octanoate to peptide can be varied, but a starting point of 5-10 fold molar excess of the NHS ester is recommended to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time will depend on the specific peptide and should be determined empirically.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and analyzing them by analytical RP-HPLC or LC-MS. Look for the appearance of a new, more hydrophobic peak corresponding to the octanoylated peptide and the disappearance of the starting peptide peak.
-
Quenching: Once the reaction is deemed complete, quench any unreacted NHS-octanoate by adding a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
Purification: Purify the octanoylated peptide from the reaction mixture using preparative RP-HPLC with a C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used for elution.[8] Collect fractions corresponding to the desired product peak.
-
Product Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC. A purity of >95% is often desired.[8]
-
Verify the molecular weight of the octanoylated peptide using LC-MS to confirm successful conjugation.[8] The expected mass increase corresponds to the mass of the octanoyl group (C8H15O), which is 127.23 Da.
-
-
Lyophilization and Storage: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white powder.[8] Store the lyophilized octanoylated peptide at -20°C or -80°C for long-term stability.[8]
Data Presentation
Table 1: Representative Reaction Parameters for Peptide Octanoylation
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (NHS-octanoate:Peptide) | 5:1 to 10:1 | Higher excess may be needed for less reactive amines. |
| Reaction pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines.[7][9] |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS or RP-HPLC for completion. |
| Reaction Temperature | Room Temperature | Higher temperatures may increase hydrolysis of the NHS ester. |
| Quenching Agent | 1 M Tris-HCl or Glycine | Added in excess to consume unreacted NHS-octanoate. |
Table 2: Expected Mass Shift upon Octanoylation
| Modification | Chemical Formula | Mass Shift (Monoisotopic) |
| Octanoylation | C8H15O | +127.23 Da |
Visualization of Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of the Site of the Octanoic Acid Post-Translational Modification in Human Ghrelin Using Electron Transfer Dissociation | Technology Networks [technologynetworks.com]
- 3. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Identification of the acyltransferase that octanoylates ghrelin, an appetite-stimulating peptide hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Modification with NHS-Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimidyl-octanoate (NHS-octanoate) is an amine-reactive chemical crosslinker used to covalently attach a hydrophobic eight-carbon aliphatic chain (octanoyl group) to proteins, particularly antibodies. This modification is achieved through the reaction of the NHS ester with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[1] The introduction of octanoyl groups can be utilized in various applications, including the development of antibody-drug conjugates (ADCs), modifying the pharmacokinetic properties of an antibody, or for basic research into the effects of lipidation on antibody function.
The addition of a hydrophobic moiety like octanoate can significantly alter the physicochemical properties of an antibody.[2] An increase in hydrophobicity may enhance a protein's interaction with cell membranes or other hydrophobic surfaces. However, it can also lead to challenges such as decreased solubility, increased aggregation tendency, and potential changes in conformational stability.[2][3][4][5] Therefore, a careful and controlled conjugation process, followed by thorough characterization of the modified antibody, is crucial.
These application notes provide a detailed protocol for the modification of antibodies with NHS-octanoate, methods for characterization, and a discussion of the potential implications of this modification.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS-Octanoate Antibody Conjugation
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. A starting concentration of 2-5 mg/mL is often recommended. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for reaction with the NHS ester and must be avoided. |
| Reaction pH | 7.5 - 8.5 | The reaction is pH-dependent. The amino groups on the antibody need to be deprotonated to be nucleophilic. At pH below 7.5, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester becomes significant, reducing conjugation efficiency. |
| NHS-Octanoate Solvent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. A fresh solution in a dry organic solvent should be prepared immediately before use to prevent hydrolysis. |
| Molar Excess of NHS-Octanoate | 5 - 50 fold | The desired degree of labeling (DOL) is controlled by the molar ratio of NHS-octanoate to antibody. A higher molar excess will result in a higher DOL. This needs to be optimized for each specific antibody and application. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes). Reactions at 4°C can proceed for longer (2-4 hours or overnight) and may help to minimize antibody degradation for sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours | Reaction time is dependent on temperature and pH. Prolonged reaction times can lead to hydrolysis of the NHS ester. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.5 | Addition of a primary amine-containing buffer will quench any unreacted NHS-octanoate, preventing further modification. |
Table 2: Illustrative Data for Degree of Labeling (DOL) with Varying Molar Excess of NHS-Octanoate
The following data is illustrative and serves as a starting point for optimization. The actual DOL will depend on the specific antibody, its lysine content and accessibility, and the precise reaction conditions.
| Molar Excess of NHS-Octanoate to Antibody | Expected Degree of Labeling (DOL) | Observations |
| 5:1 | 1 - 3 | Low level of modification. May be suitable for applications where minimal perturbation of the antibody is desired. |
| 10:1 | 3 - 6 | Moderate level of modification. A common starting point for many applications. |
| 20:1 | 6 - 10 | Higher level of modification. Increased risk of affecting antigen binding, solubility, and stability. |
| 50:1 | > 10 | High level of modification. Significant risk of antibody aggregation and loss of function.[6] |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
It is critical to ensure the antibody is in a suitable buffer free of any primary amines.
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO) for the antibody (e.g., 10-40 kDa).
Procedure:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified.
-
Buffer Exchange: Perform buffer exchange into PBS, pH 7.4, using either a desalting column or dialysis.
-
Desalting Column: Follow the manufacturer's instructions for column equilibration and sample application.
-
Dialysis: Dialyze the antibody solution against 1000-fold excess of PBS at 4°C for at least 4 hours, with at least two buffer changes.
-
-
Determine the concentration of the antibody solution using a spectrophotometer at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.
-
Adjust the antibody concentration to the desired level (e.g., 2 mg/mL) with PBS.
Protocol 2: NHS-Octanoate Conjugation to Antibody
Materials:
-
Prepared antibody solution in PBS, pH 7.4
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
NHS-octanoate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Tris-HCl, pH 7.5 (for quenching)
Procedure:
-
Prepare Reaction Buffer: Add 1/9th volume of 1 M Sodium Bicarbonate buffer, pH 8.3, to the antibody solution to raise the final pH to approximately 8.0-8.3. For example, add 10 µL of 1 M Sodium Bicarbonate to 90 µL of antibody solution.
-
Prepare NHS-Octanoate Stock Solution: Immediately before use, dissolve NHS-octanoate in anhydrous DMSO to a concentration of 10 mg/mL.
-
Calculate the Volume of NHS-Octanoate to Add:
-
First, calculate the moles of antibody in the reaction.
-
Determine the desired molar excess of NHS-octanoate (e.g., 20-fold).
-
Calculate the moles of NHS-octanoate required.
-
Using the concentration of the NHS-octanoate stock solution, calculate the volume to add to the reaction. Ensure the final volume of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.
-
-
Conjugation Reaction: Add the calculated volume of the NHS-octanoate stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction: Add 1/10th volume of 1 M Tris-HCl, pH 7.5, to the reaction mixture and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-octanoate.
Protocol 3: Purification of Octanoylated Antibody
Materials:
-
Quenched reaction mixture
-
Desalting column or dialysis cassette
-
PBS, pH 7.4
Procedure:
-
Remove the unreacted NHS-octanoate and byproducts (N-hydroxysuccinimide) by buffer exchange into PBS, pH 7.4.
-
Use a desalting column or dialysis as described in Protocol 1.
-
Collect the purified octanoylated antibody.
-
Measure the final concentration of the modified antibody at A280.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.
Protocol 4: Characterization of Octanoylated Antibody
1. Degree of Labeling (DOL) Determination (Illustrative for a chromophore-less modification):
Since octanoate does not have a significant absorbance, direct spectrophotometric determination of DOL is not possible as it is for fluorescent dyes.[7][8][9] Mass spectrometry is the most accurate method.
-
Mass Spectrometry (MS):
-
Analyze the intact unlabeled and octanoylated antibody by LC-MS.
-
The mass of an octanoyl group is 126.19 Da (C8H14O). The addition of each octanoyl group to the antibody will result in a mass shift.
-
The number of octanoyl groups can be determined by the mass difference between the modified and unmodified antibody. The average DOL can be calculated from the distribution of different species.[10]
-
2. Assessment of Aggregation:
-
Size Exclusion Chromatography (SEC):
-
Analyze the purified octanoylated antibody by SEC-HPLC.
-
Compare the chromatogram to that of the unmodified antibody.
-
An increase in the area of high molecular weight peaks indicates aggregation.[11]
-
3. Assessment of Hydrophobicity:
-
Hydrophobic Interaction Chromatography (HIC):
4. Functional Assessment:
-
Antigen Binding Affinity (e.g., ELISA or Surface Plasmon Resonance - SPR):
-
Perform a binding assay to determine the affinity (e.g., KD) of the octanoylated antibody to its target antigen.
-
Compare the binding affinity to that of the unmodified antibody. A significant increase in the KD value indicates a loss of binding affinity.[13]
-
Mandatory Visualization
Caption: Experimental workflow for antibody modification with NHS-octanoate.
Caption: Simplified ghrelin receptor (GHS-R1a) signaling pathway.
Application Notes
Implications of Increased Hydrophobicity
The addition of octanoyl groups to an antibody increases its surface hydrophobicity. This can have several consequences that need to be carefully evaluated:
-
Aggregation: Increased hydrophobicity is a major driver of protein aggregation.[2][3][4][5] Hydrophobic patches on the surface of different antibody molecules can interact, leading to the formation of soluble and insoluble aggregates. Aggregation is a critical quality attribute to monitor as it can lead to loss of therapeutic efficacy and increased immunogenicity.[14][15]
-
Stability: The conformational stability of the antibody may be altered. The introduction of hydrophobic moieties could disrupt the native structure, particularly if lysine residues in structurally important regions are modified. This can make the antibody more susceptible to denaturation by heat or other stresses.[2]
-
Solubility: Octanoylated antibodies may exhibit reduced solubility in aqueous buffers, potentially requiring the use of different formulation strategies to maintain a stable product.
-
Pharmacokinetics: The increased hydrophobicity can alter the in vivo behavior of the antibody. It may lead to increased nonspecific binding to cells and other biological surfaces, potentially affecting its biodistribution and clearance rate.
Biological Context: Protein Octanoylation
While the chemical modification of antibodies with NHS-octanoate is a non-specific process targeting accessible primary amines, octanoylation also occurs in nature as a specific post-translational modification. The most well-known example is the peptide hormone ghrelin.[16][17] Ghrelin is octanoylated on a specific serine residue by the enzyme Ghrelin O-Acyltransferase (GOAT).[17] This octanoylation is essential for ghrelin to bind and activate its receptor, GHS-R1a, which is involved in regulating appetite, growth hormone release, and metabolism.[7][16][17] The ghrelin signaling pathway serves as a valuable biological example of how an octanoyl group can mediate specific protein-receptor interactions.
Control and Optimization
Given the potential for negative impacts on the antibody, it is essential to carefully control the conjugation process. The degree of labeling (DOL) should be optimized to achieve the desired modification while minimizing detrimental effects. A lower DOL is generally preferred to maintain the native properties of the antibody as much as possible. It is recommended to test a range of NHS-octanoate to antibody molar ratios and characterize the resulting conjugates to find the optimal balance between modification and function for the intended application.
References
- 1. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 4. Identification of monoclonal antibody variants involved in aggregate formation - Part 2: Hydrophobicity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative influence of hydrophobicity and net charge in the aggregation of two homologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and biophysical characterization of natural polyreactivity in antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical Analysis of Therapeutic Antibodies in the Early Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notum deacylates octanoylated ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization with 2,5-Dioxopyrrolidin-1-yl octanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Surface functionalization is a critical process in the development of advanced biomaterials, drug delivery systems, and diagnostic tools.[1][2] The ability to controllably modify the surface of a material allows for the enhancement of biocompatibility, the reduction of non-specific protein adsorption, and the introduction of specific functionalities for targeted interactions.[1][3][4] 2,5-Dioxopyrrolidin-1-yl octanoate, also known as N-hydroxysuccinimide (NHS) octanoate, is a chemical reagent used to introduce a hydrophobic octanoyl group onto surfaces containing primary amine groups.[5]
This document provides detailed application notes and protocols for the use of this compound in surface functionalization. It covers the principle of the reaction, protocols for modifying various surfaces, and methods for characterizing the resulting functionalized materials.
Principle of Reaction:
The surface modification process is based on the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amine groups (-NH₂) present on a surface.[6][7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond, effectively tethering the octanoyl group to the surface.[6][7] The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[6][7]
A critical factor in the success of NHS ester-based surface modification is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester in aqueous environments.[7] The rate of hydrolysis increases with pH, which can reduce the efficiency of the coupling reaction.[7] Therefore, careful control of reaction conditions, such as pH, temperature, and reaction time, is crucial for optimal results.[7]
Data Presentation: Physicochemical Characterization
Successful surface functionalization with this compound leads to predictable changes in the physicochemical properties of the material. The following tables summarize typical quantitative data that can be obtained from the characterization of modified nanoparticles and planar surfaces.
Table 1: Characterization of Functionalized Nanoparticles
| Parameter | Unmodified Nanoparticles | Functionalized Nanoparticles | Technique | Purpose |
| Hydrodynamic Diameter (nm) | Variable | Expected slight increase | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles in solution.[8] |
| Zeta Potential (mV) | Variable (often positive for amine-functionalized) | Shift towards neutral or slightly negative | Zeta Potential Measurement | To assess changes in surface charge, indicating successful modification.[9] |
| Surface Composition | Presence of amine groups | Presence of amide bonds and alkyl chains | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | To confirm the covalent attachment of the octanoyl group.[10] |
Table 2: Characterization of Functionalized Planar Surfaces
| Parameter | Unmodified Surface | Functionalized Surface | Technique | Purpose |
| Water Contact Angle (°) | Lower (more hydrophilic for amine-functionalized surfaces) | Higher (more hydrophobic) | Contact Angle Goniometry | To measure changes in surface hydrophobicity due to the octanoyl group. |
| Surface Elemental Composition (%) | C, O, N | Increased C, decreased N | X-ray Photoelectron Spectroscopy (XPS) | To quantify the change in elemental composition of the surface.[10][11] |
| Surface Roughness (nm) | Variable | No significant change expected | Atomic Force Microscopy (AFM) | To evaluate the topography of the surface post-functionalization.[11] |
Experimental Protocols
The following protocols provide detailed methodologies for the surface functionalization of amine-containing surfaces with this compound.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[12]
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)[6][12]
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If necessary, sonicate briefly to ensure a homogenous suspension.[12]
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[12]
-
Conjugation Reaction: Add the dissolved this compound to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups should be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.[12] Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).[12]
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[12]
-
Purification: Purify the functionalized nanoparticles to remove excess linker and reaction byproducts using an appropriate method based on the nanoparticle size and stability (e.g., repeated centrifugation and resuspension, dialysis against the reaction buffer, or size-exclusion chromatography).[6][12]
-
Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and store at 4°C.[8][12]
Protocol 2: Functionalization of Amine-Coated Planar Surfaces
This protocol describes the covalent attachment of this compound to planar substrates with surface amine groups (e.g., amine-silanized glass or silicon wafers).
Materials:
-
Amine-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M ethanolamine, pH 8.5[7]
-
Washing Buffer: PBS with 0.05% Tween 20[7]
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Preparation: Ensure the amine-coated surface is clean and dry.
-
Linker Preparation: Immediately before use, prepare a solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Coupling Reaction: Immerse the amine-coated surface in the solution of this compound. Incubate for 2 hours at room temperature.
-
Washing: Wash the substrate extensively with the Washing Buffer to remove non-specifically bound molecules.[7]
-
Quenching: Immerse the substrate in the Quenching Buffer for 30 minutes to block any unreacted NHS ester sites.[7]
-
Final Washing: Rinse the substrate with deionized water and dry under a stream of nitrogen.[7]
Visualizations
Diagram 1: Reaction Workflow
Caption: Experimental workflow for surface functionalization.
Diagram 2: Chemical Reaction
Caption: NHS ester reaction with a primary amine.
Diagram 3: Application Logic
Caption: Logical flow from base material to application.
References
- 1. Biomedical coatings to improve the tissue-biomaterial interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H19NO4 | CID 3542774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Coating of Surfaces with Functionalized Nanoparticles for Regulation of Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NHS-Ester Based Nanoparticle Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent conjugation of amine-containing biomolecules to nanoparticles using N-hydroxysuccinimide (NHS) ester chemistry. This method is a cornerstone of bioconjugation, enabling the creation of stable and functional nanoparticle bioconjugates for applications in targeted drug delivery, diagnostics, and biomedical imaging.[1][2][3]
The primary focus of these notes is the two-step EDC/NHS activation of carboxylated nanoparticles, which forms a reactive NHS-ester surface in situ. This activated surface readily reacts with primary amines on proteins, peptides, or other ligands to form a stable amide bond.[4][5][6] Additionally, a protocol for using commercially available, pre-activated NHS-ester nanoparticles is provided for comparison.
Principle of the Reaction
The conjugation process relies on carbodiimide chemistry. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and can be hydrolyzed. To enhance stability and efficiency, N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester on the nanoparticle surface.[7] This activated nanoparticle can then be conjugated to a biomolecule of interest that contains primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of a lysine residue.[2][6] The reaction results in a stable amide bond, covalently linking the biomolecule to the nanoparticle, with NHS being released as a byproduct.[1][6]
Data Presentation
The success of nanoparticle bioconjugation is highly dependent on reaction parameters. The following tables summarize key quantitative data for these reactions.
Table 1: General Reaction Conditions for NHS-Ester Conjugation
| Parameter | Recommended Conditions | Rationale & Notes | Citations |
|---|---|---|---|
| Activation pH | 4.5 - 6.0 | EDC/NHS activation of carboxyl groups is most efficient in slightly acidic conditions to minimize competing hydrolysis. | [4] |
| Conjugation pH | 7.2 - 8.5 | Ensures primary amines on the biomolecule are deprotonated and nucleophilic, while minimizing rapid hydrolysis of the NHS ester.[1][8][9] | [1][8][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-4 hours). Incubation at 4°C can proceed overnight to accommodate sensitive proteins. | [4][9] |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-4 hours | Activation is rapid. Conjugation time may require optimization depending on the specific biomolecule. | [4][10] |
| Quenching Agent | Tris, Glycine, or Ethanolamine (50-100 mM) | Added to deactivate any unreacted NHS esters on the nanoparticle surface, preventing aggregation or non-specific reactions. |[8][11] |
Table 2: Stability and Hydrolysis of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life | Citations |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | [9] |
| 7.0 | 25 | ~1 hour | [7] |
| 8.0 | 4 | ~2 hours | [9] |
| 8.6 | 4 | ~10 minutes | [9] |
| Note: | The half-life of NHS esters is highly dependent on pH and temperature. Hydrolysis competes with the desired amidation reaction, so it is crucial to use freshly prepared activated nanoparticles.[9][12][13] |
Table 3: Typical Nanoparticle Characterization Before and After Bioconjugation
| Characterization Technique | Parameter Measured | Expected Change After Conjugation | Rationale | Citations |
|---|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase | The addition of a biomolecule layer increases the overall size of the nanoparticle. | [8][14] |
| DLS / Laser Doppler Velocimetry | Zeta Potential | Change (Increase or Decrease) | The surface charge of the nanoparticle changes upon conjugation, reflecting the charge of the attached biomolecule. | [8][15] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for Gold/Silver NP) | Red Shift in λmax | The local refractive index on the nanoparticle surface changes upon binding of the biomolecule. | [16] |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Core size remains the same; may show a faint outer corona. | Confirms the integrity of the nanoparticle core and provides visual evidence of a surface coating. |[17] |
Experimental Workflow & Reaction Chemistry
The following diagrams illustrate the experimental workflow for the two-step conjugation process and the underlying chemical reactions.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Amine coupling reaction via EDC/NHS chemistry.
Experimental Protocols
Protocol 1: Two-Step Covalent Conjugation to Carboxylated Nanoparticles
This protocol details the activation of nanoparticles with a carboxylated surface (e.g., coated with octanoic acid or mercaptoundecanoic acid) using EDC and NHS, followed by covalent conjugation to an amine-containing protein.[4][16][18]
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., gold, magnetic, or polymeric nanoparticles)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare fresh at 10 mg/mL in Activation Buffer.
-
NHS (N-hydroxysuccinimide): Prepare fresh at 10 mg/mL in Activation Buffer.
-
Protein/Ligand of interest (with primary amines), dissolved in Conjugation Buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Washing Buffer: PBS with 0.05% Tween-20.
-
Storage Buffer: PBS with 1% BSA and 0.05% Sodium Azide.
-
Microcentrifuge tubes and centrifuge.
Procedure:
Part A: Activation of Carboxylated Nanoparticles
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
To 1 mL of the nanoparticle suspension, add 100 µL of freshly prepared EDC solution and 100 µL of freshly prepared NHS solution. Note: A molar excess of EDC/NHS relative to the surface carboxyl groups is recommended (e.g., 5-10 fold excess).[10]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[10]
-
Pellet the activated nanoparticles by centrifugation. The required speed and time will depend on the nanoparticle size and density (e.g., 14,000 x g for 20 minutes for 50 nm gold nanoparticles).[10][16]
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in 1 mL of cold Conjugation Buffer (PBS, pH 7.4). Repeat this washing step twice to ensure complete removal of excess activation reagents.[16]
Part B: Conjugation to Amine-Containing Protein
-
After the final wash, resuspend the activated nanoparticle pellet in 1 mL of Conjugation Buffer.
-
Immediately add the amine-containing protein to the activated nanoparticle suspension. The optimal protein concentration should be determined empirically, but a 2- to 10-fold molar excess of protein relative to nanoparticles is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[4]
-
Add 50 µL of Quenching Buffer to the reaction mixture to deactivate any remaining NHS esters. Incubate for an additional 30 minutes.[8]
-
Pellet the conjugated nanoparticles by centrifugation.
-
Remove the supernatant, which contains unreacted protein and quenching agent.
-
Wash the nanoparticle pellet three times with Washing Buffer.
-
After the final wash, resuspend the purified nanoparticle bioconjugate in an appropriate Storage Buffer. Store at 4°C.
Protocol 2: One-Step Conjugation Using Pre-Activated NHS-Ester Nanoparticles
This protocol is adapted for commercially available lyophilized NHS-activated nanoparticles, which simplifies the workflow significantly.[19][20]
Materials:
-
Lyophilized NHS-Activated Nanoparticles (e.g., Gold or Silver).[19][21]
-
Protein Resuspension Buffer (often supplied with kits, typically a low-molarity, amine-free buffer like HEPES or PBS).[20]
-
Reaction Buffer (often supplied with kits).[19]
-
Quenching Solution (often supplied with kits).[20]
-
Protein/Ligand of interest.
-
Conjugate Storage Buffer: 20mM Tris (pH 8.0), 150mM NaCl, 1% BSA.[19]
Procedure:
-
Allow all reagents and the vial of lyophilized nanoparticles to warm to room temperature before use.[20]
-
Prepare your protein/ligand in the Protein Resuspension Buffer to a final concentration of approximately 0.5 mg/mL.[19]
-
In a separate microcentrifuge tube, combine your diluted protein with the Reaction Buffer according to the manufacturer's instructions.[19]
-
Transfer the protein/reaction buffer mixture directly to the vial containing the lyophilized NHS-activated nanoparticles. Note: Do not resuspend the nanoparticles in buffer prior to adding the protein, as the NHS ester will rapidly hydrolyze in an aqueous environment.[20]
-
Mix immediately and thoroughly by pipetting up and down.
-
Incubate the vial at room temperature for 2 hours with gentle mixing.[19]
-
Add the Quenching Solution to the vial to stop the reaction and incubate for 5-10 minutes.[19][20]
-
Centrifuge the vial to pellet the conjugated nanoparticles. The speed and duration will depend on nanoparticle size (refer to manufacturer's guidelines).[19]
-
Carefully remove and discard the supernatant containing unbound protein.
-
Resuspend the final nanoparticle bioconjugate in the Conjugate Storage Buffer. Store at 4°C until use.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Systematic process evaluation of the conjugation of proteins to gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research [mdpi.com]
- 18. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytodiagnostics.com [cytodiagnostics.com]
- 20. portal.cytodocs.com [portal.cytodocs.com]
- 21. nn-labs.com [nn-labs.com]
Application Notes and Protocols for Labeling Oligonucleotides with NHS-Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fatty acids to oligonucleotides is a powerful strategy to enhance their therapeutic potential. Conjugation with lipids, such as octanoate, can improve the pharmacokinetic properties of oligonucleotides by promoting self-assembly, enhancing cellular uptake, and increasing circulation half-life through binding to plasma proteins like albumin.[1][2] This modification can facilitate the delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to various tissues, including muscle and the central nervous system.[1][2] The N-hydroxysuccinimide (NHS) ester-based conjugation is a widely used and efficient method for labeling amine-modified oligonucleotides.[3][4][5] This protocol details the procedure for labeling an amine-modified oligonucleotide with NHS-octanoate.
Principle of the Reaction
The labeling strategy is based on the reaction between an N-hydroxysuccinimide (NHS) ester of octanoic acid and a primary aliphatic amine on the oligonucleotide. The amine group, typically introduced at the 5' or 3' terminus of the oligonucleotide via a modifier during synthesis, acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[3] The reaction is highly selective for primary amines and is performed in an aqueous environment under mild basic conditions (pH 7.5-9.0).[3][5]
Experimental Workflow
The overall experimental workflow for labeling oligonucleotides with NHS-octanoate involves the preparation of reagents, the conjugation reaction itself, and subsequent purification of the labeled oligonucleotide.
Figure 1. Experimental workflow for labeling oligonucleotides with NHS-octanoate.
Materials and Equipment
Reagents
-
Amine-modified oligonucleotide
-
NHS-octanoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3][5][6]
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5[3][5] or 0.091 M Sodium Borate (NaB) buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (for precipitation, if applicable)[6]
-
3 M Sodium Acetate (for precipitation, if applicable)
Equipment
-
Microcentrifuge tubes
-
Pipettors and nuclease-free tips
-
Vortex mixer
-
Incubator or shaker
-
Spectrophotometer (for oligonucleotide quantification)
-
Purification system (e.g., desalting columns, HPLC)[3][6][7]
Detailed Experimental Protocol
This protocol is designed for a 0.2 µmole synthesis scale of an amine-modified oligonucleotide.[3] Adjust volumes and amounts accordingly for different scales.
Preparation of Reagents
-
Amine-Modified Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[3]
-
Quantify the oligonucleotide concentration using a spectrophotometer.
-
-
NHS-Octanoate Solution:
-
Prepare a stock solution of NHS-octanoate. A 5-10 fold molar excess of the NHS ester is recommended to drive the reaction to completion, as the NHS ester can also react with water.[3]
-
Dissolve the required amount of NHS-octanoate in a small volume of anhydrous DMSO or DMF (e.g., 25 µL).[3] It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester before it reacts with the amine.
-
Conjugation Reaction
-
Add the NHS-octanoate solution to the oligonucleotide solution.[3]
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature.[3] For some NHS esters, the reaction can be complete within 30 minutes.[6]
Purification of the Labeled Oligonucleotide
Purification is essential to remove excess NHS-octanoate, hydrolyzed octanoic acid, and unconjugated oligonucleotide. The choice of purification method depends on the required purity and the length of the oligonucleotide.[8][9]
-
Desalting Columns: For routine applications, desalting columns (e.g., Glen Gel-Pak™ or equivalent) can be used to separate the labeled oligonucleotide from salts and excess small molecules.[3][10] This method is suitable for oligonucleotides typically ≥ 16 nucleotides in length.[8]
-
Ethanol Precipitation: This method can remove a significant portion of the unreacted NHS-ester.[6]
-
Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.[6]
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry briefly before redissolving in nuclease-free water or buffer.[6]
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase HPLC (RP-HPLC) is the method of choice.[6][9][11] It provides excellent separation of the more hydrophobic fatty acid-labeled oligonucleotide from the unlabeled oligonucleotide.[9] A C8 or C18 column with an acetonitrile/water gradient is typically used.[6][11]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Actual results may vary depending on the specific oligonucleotide sequence and reaction conditions.
| Parameter | Recommended Value | Notes |
| Oligonucleotide Scale | 0.2 µmole | This is a common starting scale for labeling reactions.[3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate[3] | The buffer pH should be between 7.5 and 9.0 for optimal reaction efficiency.[3][5] Avoid buffers containing primary amines (e.g., Tris).[6] |
| NHS-Octanoate | 5-10 molar excess | A molar excess is necessary to compensate for hydrolysis of the NHS ester in the aqueous buffer.[3] |
| Reaction Time | 1-2 hours | Incubation at room temperature is generally sufficient.[3] |
| Reaction Temperature | Room Temperature (~25 °C) | |
| Purification Method | Desalting, Ethanol Precipitation, or RP-HPLC | The choice of method depends on the desired purity. HPLC provides the highest purity.[7][9] |
| Expected Yield | Variable | Yield is dependent on the efficiency of the conjugation and purification steps. |
| Purity | >85% with HPLC purification | Purity should be assessed by analytical HPLC or mass spectrometry.[12] |
Signaling Pathways and Applications
Fatty acid-labeled oligonucleotides can interact with cellular components in unique ways to enhance their therapeutic effect. For instance, they can bind to serum albumin, which prolongs their circulation time and facilitates delivery to tissues that have high albumin uptake.[2] Furthermore, the lipophilic nature of the octanoate moiety can promote interaction with cell membranes, potentially leading to enhanced cellular uptake.[1][11]
Figure 2. Logical pathway of octanoyl-oligonucleotide action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Hydrolysis of NHS-octanoate. | 1. Use anhydrous DMSO/DMF. Prepare the NHS-octanoate solution immediately before use. Increase the molar excess of NHS-octanoate.[3] |
| 2. Suboptimal pH of the reaction buffer. | 2. Ensure the buffer pH is between 7.5 and 9.0.[3][5] | |
| 3. Presence of primary amines in the buffer (e.g., Tris). | 3. Use a non-nucleophilic buffer like bicarbonate or borate.[6] | |
| 4. Poor quality of the amine-modified oligonucleotide. | 4. Ensure the starting oligonucleotide is of high quality and has a free primary amine. | |
| Poor Recovery After Purification | 1. Inefficient precipitation. | 1. Ensure proper temperature and incubation time during ethanol precipitation. |
| 2. Loss of product on the purification column. | 2. Follow the manufacturer's protocol for the desalting or HPLC column. Ensure proper column conditioning and elution. | |
| Presence of Unlabeled Oligonucleotide | Incomplete reaction. | Increase the reaction time or the molar excess of NHS-octanoate. Optimize the reaction pH. Purify the product using HPLC for better separation.[9] |
Conclusion
This protocol provides a detailed method for the efficient labeling of amine-modified oligonucleotides with NHS-octanoate. The resulting fatty acid-oligonucleotide conjugates have enhanced properties that are beneficial for various research and therapeutic applications. Careful attention to reagent quality, reaction conditions, and purification methods will ensure the successful synthesis of high-quality labeled oligonucleotides.
References
- 1. Fatty Acid-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. 寡核苷酸纯化 [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Protein Conjugation with NHS-Octanoate
Introduction
Protein acylation with fatty acids is a post-translational modification that can significantly alter the biological activity, localization, and protein-protein interactions of the modified protein. Octanoylation, the attachment of an eight-carbon fatty acid (octanoate), is a rare but functionally important modification. The most well-characterized example is the octanoylation of the hormone ghrelin, which is essential for its appetite-stimulating activity[1][2][3][4][5].
This application note provides a detailed protocol for the conjugation of N-hydroxysuccinimidyl-octanoate (NHS-octanoate) to proteins. The method utilizes the amine-reactive NHS ester chemistry to covalently attach the octanoyl group to primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface, forming a stable amide bond.
These protocols are intended for researchers, scientists, and drug development professionals who wish to investigate the effects of octanoylation on their protein of interest or to develop novel lipidated biotherapeutics.
Data Presentation: Recommended Reaction Parameters
Successful conjugation of NHS-octanoate to a protein requires careful optimization of several key parameters. The following table provides recommended starting conditions that can be further optimized to achieve the desired degree of labeling (DOL).
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (NHS-octanoate:Protein) | 10:1 to 50:1 | A higher molar excess may be required for dilute protein solutions or to achieve a higher degree of labeling. Start with a 20:1 ratio for initial experiments. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher conjugation efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Must be free of primary amines (e.g., Tris, glycine). |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. A pH of 8.3 is a good starting point. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer reaction times may increase the degree of labeling but also the risk of protein degradation. |
| NHS-octanoate Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | NHS-octanoate is not readily soluble in aqueous buffers. A small volume of organic solvent is used to dissolve the reagent before adding it to the protein solution. |
| Quenching Reagent (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the reaction by consuming unreacted NHS-octanoate. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
NHS-octanoate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Mass spectrometer for characterization (optional but recommended)
Experimental Workflow for NHS-Octanoate Protein Conjugation
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHS-Octanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of primary amines on proteins and other biomolecules, forming stable amide bonds.[1] This application note provides detailed guidance on the use of a specific amine-reactive reagent, NHS-octanoate, for the introduction of an eight-carbon acyl chain (octanoylation) onto target molecules. This modification can be used to study the effects of lipidation on protein function, localization, and interaction, mimicking the natural post-translational modification of proteins like ghrelin.
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[] The efficiency of this reaction is primarily influenced by the competition between the desired aminolysis and the hydrolysis of the NHS ester by water.[1]
A critical consideration for NHS-octanoate is its hydrophobicity due to the octanoyl group. This property can affect its solubility in aqueous buffers and may require the use of organic co-solvents. Careful optimization of reaction conditions is crucial to maximize labeling efficiency while maintaining protein stability.
Data Presentation
Table 1: Recommended Buffer Systems for NHS-Octanoate Reactions
| Buffer System | Recommended pH Range | Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 0.1 M | Mimics physiological conditions; slower reaction rate compared to higher pH buffers.[3] |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Higher pH increases the rate of aminolysis but also hydrolysis of the NHS ester.[3] |
| HEPES | 7.2 - 8.5 | 0.1 M | Good buffering capacity in the optimal pH range. |
| Borate | 8.0 - 9.0 | 50 mM | Another option for reactions at slightly alkaline pH. |
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4]
Table 2: Influence of pH on NHS Ester Stability and Amine Reactivity
| pH | Amine Reactivity (-NH₂) | NHS Ester Stability (Half-life) | Overall Reaction Efficiency |
| < 7.0 | Low (amines are protonated, -NH₃⁺) | High (hydrolysis is slow) | Very low due to poor amine nucleophilicity.[5] |
| 7.2 - 8.0 | Moderate | Moderate (half-life of several hours at 4°C)[6] | Good for proteins sensitive to high pH; may require longer incubation times. |
| 8.0 - 8.5 | High | Lower (hydrolysis rate increases) | Optimal for many applications, balancing amine reactivity and NHS ester stability.[5] |
| > 8.5 | Very High | Low (rapid hydrolysis) | Can be effective for rapid labeling, but risk of low yield due to ester instability.[5] |
Experimental Protocols
Protocol 1: General Procedure for Protein Octanoylation using NHS-Octanoate
This protocol provides a general guideline for the octanoylation of a protein with primary amines (lysine side chains and N-terminus). Optimization is recommended for each specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
NHS-octanoate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Prepare the NHS-Octanoate Stock Solution:
-
Allow the vial of NHS-octanoate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7] Due to the hydrophobicity of the octanoyl group, NHS-octanoate has poor solubility in aqueous solutions.
-
-
Perform the Acylation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-octanoate stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Add the NHS-octanoate solution dropwise while gently vortexing to prevent protein precipitation. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the protein.[6]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Reactions at lower temperatures may require longer incubation times but can help to minimize hydrolysis of the NHS ester.
-
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Octanoylated Protein:
-
Remove unreacted NHS-octanoate and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
-
-
Characterize the Conjugate:
Protocol 2: Small-Scale Optimization of Octanoylation
To determine the optimal conditions for your specific protein, it is recommended to perform small-scale trial reactions with varying molar ratios of NHS-octanoate and different pH values.
Procedure:
-
Set up a series of small-scale reactions (e.g., 50-100 µL) in parallel.
-
Vary the molar excess of NHS-octanoate (e.g., 5x, 10x, 20x) for a fixed protein concentration.
-
If protein stability allows, test different pH values within the recommended range (e.g., pH 7.5 and pH 8.3).
-
Analyze the results of each reaction by SDS-PAGE and mass spectrometry to determine the degree of labeling and identify the optimal conditions.
Visualizations
Ghrelin Processing and Octanoylation Workflow
The following diagram illustrates the biological pathway of ghrelin processing, a key example of protein octanoylation.
Caption: Biological processing and octanoylation of the hormone ghrelin.[10]
Ghrelin Signaling Pathway
Octanoylated ghrelin is the active form that binds to its receptor, the growth hormone secretagogue receptor (GHS-R1a), to initiate downstream signaling.
Caption: Simplified signaling pathway of octanoylated ghrelin via the GHS-R1a receptor.[11][12]
Experimental Workflow for NHS-Octanoate Protein Labeling
The following diagram outlines the key steps in a typical laboratory workflow for protein octanoylation.
Caption: A typical experimental workflow for protein labeling with NHS-octanoate.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of NHS-Octanoate Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. Octanoylation, the attachment of an eight-carbon fatty acid (octanoate), is a rare but functionally significant modification. A key example is the peptide hormone ghrelin, which requires octanoylation for its biological activity, including the regulation of appetite and growth hormone secretion.[1][2] The study of octanoylated proteins and their roles in signaling pathways necessitates robust methods for their preparation and purification.
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by forming stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4] NHS-octanoate allows for the chemical introduction of an octanoyl group onto a protein of interest, mimicking natural acylation or introducing a hydrophobic moiety for specific applications.
These application notes provide detailed protocols for the labeling of proteins with NHS-octanoate and their subsequent purification. The focus is on separating the octanoylated protein from unreacted labeling reagents and, crucially, from the unlabeled protein population.
Data Presentation: Comparison of Purification Methods
The choice of purification strategy is critical for obtaining a homogenous sample of NHS-octanoate labeled protein. The increased hydrophobicity of the labeled protein is the primary characteristic exploited for separation from its unlabeled counterpart. Below is a summary of expected performance for common purification techniques.
| Purification Method | Principle | Typical Protein Recovery (%) | Estimated Purity of Labeled Protein (%) | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (Desalting) | Separation based on molecular size. | > 95% | < 50% (no separation of labeled/unlabeled) | Excellent for removing excess NHS-octanoate reagent; high recovery. | Does not separate labeled from unlabeled protein. |
| Cation Exchange Chromatography | Separation based on net positive charge. | 70 - 85% | 60 - 80% | Can separate labeled and unlabeled species if octanoylation alters the protein's pI. | Separation is dependent on the protein's pI and the number of labels attached. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | 60 - 80% | > 90% | Directly exploits the increased hydrophobicity of the octanoylated protein for efficient separation. | Requires optimization of salt concentrations; potential for protein aggregation. |
| Affinity Chromatography (if tagged) | Specific binding to an immobilized ligand. | 80 - 95% | > 95% (of total protein) | High purity of the target protein (both labeled and unlabeled). | Does not separate labeled from unlabeled protein unless combined with another method. |
Experimental Protocols
Protocol 1: NHS-Octanoate Labeling of a Target Protein
This protocol describes the general procedure for labeling a protein with NHS-octanoate.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-octanoate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS-ester.[5]
-
NHS-Octanoate Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of NHS-octanoate in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-octanoate stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be carried out overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-octanoate.
Protocol 2: Purification of Labeled Protein - Removal of Excess Reagent
This step is crucial to remove the unreacted and hydrolyzed NHS-octanoate.
Method: Size-Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with the desired buffer for downstream applications (e.g., PBS, pH 7.4).
-
Sample Application: Apply the quenched reaction mixture to the equilibrated column.
-
Elution: Elute the protein with the equilibration buffer. The labeled protein will be in the void volume and elute first, while the smaller NHS-octanoate and quenching buffer components will be retained.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pooling: Pool the protein-containing fractions.
Protocol 3: Separation of Octanoylated from Unlabeled Protein
The addition of the hydrophobic octanoyl group is the key to separating the labeled from the unlabeled protein.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Preparation: Select a HIC column with an appropriate stationary phase (e.g., phenyl, butyl, or octyl). Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Adjust the salt concentration of the desalted protein solution from Protocol 2 to match the binding buffer by adding a concentrated salt solution.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of the binding buffer.
-
Sample Loading: Load the salt-adjusted protein sample onto the column. Unlabeled, more hydrophilic protein may flow through or bind weakly.
-
Wash: Wash the column with the binding buffer to remove any unbound or weakly bound proteins.
-
Elution: Elute the bound proteins with a decreasing salt gradient by mixing the binding and elution buffers. The more hydrophobic, octanoylated protein will elute at a lower salt concentration than the unlabeled protein.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure, octanoylated protein.
Visualizations
Signaling Pathway: Ghrelin Receptor Activation
The octanoylated peptide hormone ghrelin activates the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor, to regulate appetite and metabolism.
References
Application Notes and Protocols for the Analytical Characterization of NHS-Octanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. The introduction of an octanoyl group, an eight-carbon saturated fatty acid, via an N-Hydroxysuccinimide (NHS)-octanoate ester, allows for the targeted modification of primary amines (N-terminus and lysine residues) on proteins of interest. This modification can be used to study the effects of lipidation on protein function, enhance the delivery of protein therapeutics, or develop novel bioconjugates with tailored properties.
Thorough characterization of these NHS-octanoate conjugates is paramount to ensure the desired degree of modification, identify modification sites, and assess the conjugate's purity and stability. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of NHS-octanoate protein conjugates.
Orthogonal Analytical Strategy
A multi-faceted analytical approach is essential for the comprehensive characterization of the inherent heterogeneity of bioconjugates.[1] An orthogonal strategy, employing a combination of techniques that measure different physicochemical properties, provides a complete picture of the conjugate's quality attributes.
| Critical Quality Attribute | Recommended Analytical Techniques |
| Degree of Octanoylation (DOO) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
| Identification of Conjugation Sites | Mass Spectrometry (Peptide Mapping) |
| Purity and Heterogeneity | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC) |
| Aggregation and Fragmentation | Size-Exclusion Chromatography (SEC) |
| Conformational Changes | Intrinsic Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy |
Experimental Protocols
Protocol 1: NHS-Octanoate Conjugation to a Protein
This protocol outlines a general procedure for the conjugation of an NHS-octanoate ester to a protein.[2][3][4] Optimization of the molar ratio of NHS-octanoate to protein is crucial to achieve the desired degree of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NHS-octanoate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[2]
-
NHS-Octanoate Stock Solution: Immediately before use, dissolve the NHS-octanoate in a small amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the NHS-octanoate stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-octanoate. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3]
Protocol 2: Determination of Degree of Octanoylation (DOO) by UV-Vis Spectroscopy
This method provides an estimation of the average number of octanoyl groups conjugated to each protein molecule. It requires a chromophore on the octanoyl linker or the use of a colorimetric assay. Since octanoate itself doesn't absorb in the UV-Vis range, a common approach involves co-conjugation with a chromophoric NHS-ester or using a competitive assay. For direct quantification without a chromophore, chromatographic or mass spectrometric methods are preferred.
A simplified estimation can be performed if the protein concentration is known. The change in protein absorbance at 280 nm after modification is often minimal and not reliable for DOO determination. Therefore, alternative methods are recommended.
Protocol 3: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[5][6] The addition of hydrophobic octanoyl groups increases the protein's hydrophobicity, leading to stronger retention on the HIC column.[7] This allows for the separation of species with different degrees of octanoylation.[8]
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Octyl chemistry)[9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the NHS-octanoate conjugate in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound protein using a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).[9]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The unconjugated protein will elute first, followed by species with increasing degrees of octanoylation (DOO 1, 2, 3, etc.). The average DOO can be calculated from the peak areas of the different species.
| HIC Parameters | Typical Conditions |
| Column | TSKgel Butyl-NPR, Phenyl-5PW, or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 280 nm |
Protocol 4: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[10] This technique is highly sensitive and can resolve protein species with minor differences in their octanoylation state.[11][12]
Materials:
-
RP-HPLC column (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the NHS-octanoate conjugate in Mobile Phase A.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection: Inject the sample onto the column.
-
Elution: Elute the protein using an increasing organic solvent gradient (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Similar to HIC, the elution order will be based on hydrophobicity, with more highly octanoylated species having longer retention times.
| RP-HPLC Parameters | Typical Conditions |
| Column | Agilent PLRP-S, Waters BioResolve RP mAb Polyphenyl, or similar |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Protocol 5: Characterization by Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, allowing for the unambiguous determination of the degree of octanoylation and the identification of conjugation sites.[13][14]
Intact Mass Analysis (for DOO determination):
-
Sample Preparation: Desalt the purified conjugate using a suitable method (e.g., ZipTip or dialysis).
-
LC-MS Analysis: Analyze the intact conjugate by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species. The mass difference between the unconjugated protein and the modified species will correspond to multiples of the mass of the octanoyl group (minus the mass of water).
Peptide Mapping (for conjugation site identification):
-
In-solution Digestion: Denature, reduce, alkylate, and digest the conjugate with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by nano-LC and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use database searching software to identify the peptides and localize the octanoyl modification on specific lysine residues based on the mass shift in the MS1 spectra and the fragmentation pattern in the MS/MS spectra.[15]
| Mass Spectrometry Parameters | Typical Settings |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap |
| Scan Mode | Full MS for intact mass, MS/MS for peptide mapping |
| Collision Energy (for MS/MS) | Optimized for peptide fragmentation |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of NHS-octanoate conjugates.
Caption: Impact of octanoylation on protein localization and signaling.
Conclusion
The successful development and application of NHS-octanoate conjugates rely on a robust analytical strategy to ensure their quality and consistency. The combination of chromatographic and mass spectrometric techniques described in these application notes provides a comprehensive toolkit for characterizing the degree of octanoylation, identifying conjugation sites, and assessing the purity and stability of the final product. Careful optimization of the conjugation reaction and the analytical methods is essential for obtaining reliable and reproducible results.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. biotium.com [biotium.com]
- 5. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobic interaction chromatography to analyze glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. hplc.eu [hplc.eu]
- 11. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in NHS-octanoate conjugation reactions
Welcome to the technical support center for NHS-octanoate conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields and other challenges during the covalent modification of biomolecules with octanoate, a medium-chain fatty acid.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge in bioconjugation. This section provides a systematic approach to identifying and resolving the root causes of suboptimal NHS-octanoate conjugation.
Q1: My conjugation yield is very low or non-existent. Where should I start troubleshooting?
Low conjugation efficiency with NHS-octanoate can typically be traced to one of several key areas: Reagent Quality, Reaction Conditions (especially pH), Buffer Composition, or issues related to the hydrophobicity of the octanoate moiety. Start by systematically evaluating each of these factors.
Frequently Asked Questions (FAQs)
A. Reagent and Buffer-Related Questions
Q2: How can I be sure my NHS-octanoate reagent is active?
NHS esters are highly susceptible to hydrolysis if exposed to moisture. Improper storage or handling is a primary cause of reagent inactivity.
-
Storage: Always store NHS-octanoate desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[1]
-
Fresh Solutions: Prepare the NHS-octanoate stock solution in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[2][3] Do not store NHS esters in solution, especially in aqueous buffers.[2]
-
Activity Test: You can perform a qualitative test to confirm the reactivity of your NHS ester. This involves intentionally hydrolyzing the ester with a base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm. A significant increase in absorbance after adding a base indicates an active reagent.[1][2]
Q3: Which buffers are compatible with NHS ester reactions?
The choice of buffer is critical for a successful conjugation.
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers, all adjusted to the optimal pH range of 7.2-8.5.[4] A 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5 is often a good starting point.[3]
-
Incompatible Buffers: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for the NHS-octanoate, drastically reducing your yield.[2] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.[3]
B. Reaction Condition-Related Questions
Q4: What is the optimal pH for NHS-octanoate conjugation and why is it so important?
The pH of the reaction is arguably the most critical factor. It represents a trade-off between amine reactivity and NHS ester stability.
-
Optimal pH Range: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended for modifying proteins.[3]
-
Low pH (<7): At acidic pH, the primary amino groups (-NH2) on your protein (e.g., the side chain of lysine) are protonated to form non-nucleophilic ammonium ions (-NH3+), which will not react with the NHS ester.[3]
-
High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates dramatically. The NHS-octanoate will react with water and be inactivated before it can conjugate to your protein, leading to low yields.[4]
Q5: How does the hydrophobicity of octanoate affect the reaction?
The eight-carbon chain of octanoate introduces significant hydrophobicity, which can lead to several challenges not typically seen with more hydrophilic NHS esters.
-
Poor Aqueous Solubility: NHS-octanoate itself has very low water solubility. It must be dissolved in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO, DMF) before being added to the aqueous reaction buffer.[2][4] The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturing the protein.[2]
-
Protein Precipitation: The addition of the hydrophobic octanoyl groups neutralizes the positive charge of lysine residues and increases the overall hydrophobicity of the protein. This can lead to aggregation and precipitation during or after the reaction.[2] If you observe precipitation, try reducing the molar excess of the NHS-octanoate, shortening the reaction time, or performing the reaction at a lower protein concentration.[2]
-
Purification Challenges: Lipidated proteins can be "sticky" and may be challenging to purify. Techniques like reverse-phase HPLC (RP-HPLC) on a C4 column are often effective for separating lipidated proteins from their unmodified counterparts.[5]
Q6: What molar ratio of NHS-octanoate to protein should I use?
The optimal molar ratio depends on the number of available amines on your protein and the desired degree of labeling.
-
Starting Point: A 10- to 20-fold molar excess of NHS-octanoate over the protein is a common starting point for achieving a good degree of labeling.[3]
-
Optimization: This ratio may need to be adjusted. If you experience protein precipitation, reduce the molar excess. If the labeling is inefficient, you may need to increase it, but be mindful of solubility issues. Running small-scale pilot reactions with varying molar ratios is highly recommended.
C. Post-Reaction and Analysis Questions
Q7: How do I stop (quench) the conjugation reaction?
To stop the reaction, you can add a small molecule containing a primary amine. This will react with any remaining NHS-octanoate.
-
Quenching Reagents: Common quenching reagents include Tris or glycine. Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6]
Q8: How can I purify my octanoylated protein?
Purification is necessary to remove excess, unreacted NHS-octanoate, the hydrolyzed octanoic acid, and the NHS byproduct.
-
Common Techniques: For macromolecules, size-exclusion chromatography (gel filtration) is a very common and effective method.[7] Dialysis can also be used. For lipidated proteins that may be prone to aggregation, reverse-phase chromatography can be a powerful tool.[5][8]
Q9: How do I determine the degree of labeling (DOL) or conjugation yield?
Several methods can be used to quantify the number of octanoate molecules attached to each protein.
-
Mass Spectrometry: MALDI-TOF or ESI-MS are direct methods. The increase in the molecular weight of the protein corresponds to the number of attached octanoyl groups (the mass of an octanoyl group is 127.2 g/mol ).[6]
-
Chromatography: RP-HPLC can often separate protein species with different numbers of attached fatty acids, allowing for quantification based on peak area.[5]
Data Presentation
Table 1: Effect of pH on the Half-life of a Typical NHS Ester
| pH | Temperature | Approximate Half-life | Implication for Conjugation Yield |
| 7.0 | 4°C | 4-5 hours | Reaction is slow, requiring longer incubation times. |
| 8.0 | 25°C | ~1 hour | A reasonable compromise between amine reactivity and ester stability. |
| 8.5 | 4°C | ~1 hour | Good balance for efficient labeling, especially for sensitive proteins. |
| 8.6 | 4°C | 10 minutes | High risk of hydrolysis leading to significantly reduced yield.[4] |
| 9.0 | 25°C | < 10 minutes | Hydrolysis is the dominant reaction; very low conjugation yield expected. |
Data compiled from multiple sources.[4][9] Half-life can vary based on the specific NHS ester and buffer conditions.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer System | Recommended pH Range | Typical Concentration | Notes |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Frequently recommended for optimal reaction efficiency.[3] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 1X (approx. 0.1 M) | Good for pH-sensitive proteins; the reaction is slower, requiring longer incubation.[10] |
| Borate Buffer | 8.0 - 8.5 | 50 mM | An effective alternative to bicarbonate buffer. Can interact with molecules containing cis-diols.[4] |
| HEPES | 7.2 - 8.5 | 50 - 100 mM | A non-interfering zwitterionic buffer suitable for many conjugation reactions.[4] |
Experimental Protocols
Protocol 1: General NHS-Octanoate Conjugation to a Protein
This protocol provides a starting point for the acylation of a protein with NHS-octanoate. Optimization may be required.
-
Prepare Protein Solution:
-
Dissolve the protein in an appropriate amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[3]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare NHS-Octanoate Solution:
-
Immediately before use, allow the vial of NHS-octanoate to warm to room temperature before opening.
-
Dissolve the NHS-octanoate in a minimal amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the NHS-octanoate stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[2]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] Protect from light if the protein is light-sensitive.
-
-
Quenching (Optional but Recommended):
-
Purification:
Protocol 2: Qualitative Activity Test for NHS-Octanoate
This protocol helps determine if your NHS-octanoate reagent is active and has not been hydrolyzed during storage.
-
Materials:
-
NHS-octanoate reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of NHS-octanoate in 250 µL of anhydrous DMSO, then add 2 mL of amine-free buffer.
-
Prepare Control: Prepare a control cuvette containing the same buffer and DMSO concentration but without the NHS-octanoate.
-
Initial Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS-octanoate solution.
-
Induce Hydrolysis: To 1 mL of the NHS-octanoate solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Reading: Immediately (within 1-2 minutes), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).
-
-
Interpretation:
-
If A_final > A_initial , the NHS ester is active. The increase in absorbance is due to the release of the NHS leaving group.
-
If A_final ≈ A_initial , the NHS ester has likely been hydrolyzed during storage and is inactive.
-
Visualizations
Caption: Experimental workflow for NHS-octanoate protein conjugation.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Caption: Reaction of NHS-octanoate with a protein's primary amine.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Chemical Synthesis and Semisynthesis of Lipidated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbt.nhs.uk [nbt.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. covachem.com [covachem.com]
how to prevent precipitation during NHS-octanoate labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues during NHS-octanoate labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS-octanoate and why is it used for labeling?
N-hydroxysuccinimidyl octanoate (NHS-octanoate) is a chemical reagent used to attach an eight-carbon alkyl chain (octanoate) to primary amines on proteins or other biomolecules. This process, known as acylation, introduces a hydrophobic moiety onto the target molecule. This can be useful for studying protein-lipid interactions, developing targeted drug delivery systems, or creating protein-based biomaterials with altered physical properties.
Q2: I observed precipitation immediately after adding the dissolved NHS-octanoate to my protein solution. What is the likely cause?
Precipitation during NHS-octanoate labeling is a common issue and can be attributed to two primary factors:
-
Low Solubility of NHS-Octanoate: NHS-octanoate has very low solubility in aqueous buffers due to the hydrophobic nature of the octanoate chain.[1][2][3] When the concentrated NHS-octanoate solution in an organic solvent is added to the aqueous protein solution, it can rapidly precipitate if the local concentration exceeds its solubility limit.
-
Protein Aggregation: The covalent attachment of the hydrophobic octanoate group increases the overall hydrophobicity of the protein.[4][5] This can lead to intermolecular hydrophobic interactions between labeled protein molecules, causing them to aggregate and precipitate out of solution.[6][7][8]
Q3: What is the optimal pH for NHS-octanoate labeling?
The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[9][10] At this pH, the primary amines on the protein (e.g., the epsilon-amino group of lysine residues) are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[11][12]
Q4: Which buffers are recommended for this labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for the NHS-octanoate.[13] Recommended buffers include:
-
0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
-
0.1 M Phosphate Buffer, pH 8.3-8.5[10]
-
Borate Buffer, pH 8.3-8.5[13]
Q5: In which solvent should I dissolve the NHS-octanoate?
NHS-octanoate should be dissolved in a dry, water-miscible organic solvent immediately before use.[10][11] The most common choices are:
It is critical to use anhydrous (water-free) solvents to prevent premature hydrolysis of the NHS ester.[11]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation during NHS-octanoate labeling.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of NHS-octanoate | 1. Low solubility of NHS-octanoate in the reaction mixture. | • Slow Addition: Add the NHS-octanoate solution dropwise to the protein solution while gently vortexing to ensure rapid mixing and avoid high local concentrations. • Optimize Co-solvent Concentration: While keeping the final organic solvent concentration low (ideally <10%) to avoid protein denaturation, you can experiment with slightly increasing it to improve NHS-octanoate solubility.[] • Lower NHS-octanoate Concentration: Use a more dilute stock solution of NHS-octanoate. |
| 2. Protein instability at the reaction pH (8.3-8.5). | • Buffer Exchange: Ensure the protein is thoroughly buffer-exchanged into the reaction buffer before adding the NHS-octanoate. • Screen Buffers: Test different amine-free buffers (e.g., phosphate, borate) to find one that maintains protein stability at the required pH. | |
| Precipitation develops during the incubation period | 1. Aggregation of hydrophobically modified protein. | • Lower the Molar Excess of NHS-Octanoate: A high degree of labeling increases the protein's hydrophobicity. Start with a lower molar ratio of NHS-octanoate to protein (e.g., 5:1 or 10:1) and optimize as needed. • Lower Protein Concentration: Working with a more dilute protein solution can reduce the likelihood of intermolecular aggregation. • Include Stabilizing Excipients: Add non-denaturing detergents (e.g., 0.05% Tween-20), sugars (e.g., sucrose), or amino acids (e.g., arginine) to the reaction buffer to improve the solubility and stability of the labeled protein.[16][17][18] |
| 2. Reaction temperature is too high. | • Perform the reaction at a lower temperature: Incubating the reaction at 4°C overnight instead of at room temperature for a shorter period can sometimes reduce aggregation. | |
| Precipitation after the labeling reaction | 1. Instability of the labeled protein during storage or purification. | • Immediate Purification: Purify the labeled protein immediately after the reaction to remove unreacted NHS-octanoate and byproducts. • Optimize Storage Buffer: The storage buffer may require stabilizing excipients as mentioned above. Consider adding glycerol for long-term storage at -20°C or -80°C.[19] • Avoid Freeze-Thaw Cycles: Aliquot the purified protein to minimize damage from repeated freezing and thawing.[20] |
Experimental Protocols
Standard NHS-Octanoate Labeling Protocol
This protocol provides a general starting point for labeling a protein with NHS-octanoate. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS-octanoate
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[10]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
-
Prepare the NHS-Octanoate Solution:
-
Allow the vial of NHS-octanoate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[10]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS-octanoate stock solution to achieve the desired molar excess (e.g., 10:1 NHS-octanoate:protein).
-
Slowly add the NHS-octanoate solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-octanoate.[21]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted NHS-octanoate and byproducts using a desalting column or dialysis.[12]
-
-
Characterize and Store the Labeled Protein:
-
Characterize the degree of labeling using appropriate methods.
-
Store the purified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, potentially with the addition of a cryoprotectant like glycerol.[12]
-
Visual Guides
References
- 1. Octanoate | C8H15O2- | CID 119389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound octanoate (FDB031069) - FooDB [foodb.ca]
- 4. Water on hydrophobic surfaces: mechanistic modeling of polyethylene glycol-induced protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protein precipitation - Wikipedia [en.wikipedia.org]
- 7. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
optimizing NHS-octanoate to protein molar ratio for desired DOL
Welcome to the technical support center for NHS-octanoate protein labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the molar ratio of NHS-octanoate to your protein and achieve your desired Degree of Labeling (DOL).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of NHS-octanoate with a protein?
The primary reaction involves the N-hydroxysuccinimide (NHS) ester of octanoic acid reacting with primary amines (-NH₂) on the protein.[1][] This is a nucleophilic acyl substitution that forms a stable, covalent amide bond.[] The main targets on a protein are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][3][4] The reaction releases N-hydroxysuccinimide as a byproduct.[5][6]
Q2: What is a good starting molar ratio of NHS-octanoate to protein?
A common starting point for labeling is an 8- to 20-fold molar excess of the NHS ester over the protein.[7] For many antibodies and common proteins, a 15:1 to 20:1 ratio is often optimal.[5][8] However, the ideal ratio is highly dependent on the specific protein, its concentration, and the number of available lysine residues.[3] Therefore, it is strongly recommended to perform a titration experiment by testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to empirically determine the optimal condition for your specific application.[9][10]
Q3: Which buffer conditions are optimal for the labeling reaction?
The reaction between NHS esters and primary amines is highly pH-dependent.[11][12]
-
Optimal pH: The recommended pH range is 8.3 to 8.5.[7][11][12] In this range, most primary amines on the protein are deprotonated and thus sufficiently nucleophilic to react, while the competing hydrolysis of the NHS ester is minimized.[7][13]
-
Compatible Buffers: Amine-free buffers are essential.[7][14] Suitable options include Phosphate-Buffered Saline (PBS), sodium bicarbonate, borate, and HEPES buffers, all adjusted to the optimal pH range.[5][7] A commonly used buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[7][11]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[7][15] These compounds will compete with the protein's amines for reaction with the NHS-octanoate, significantly reducing labeling efficiency.[1][14] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before labeling.[7]
Q4: How do I handle and prepare the NHS-octanoate reagent?
NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[14][15]
-
Storage: Store the NHS-octanoate reagent desiccated at -20°C to -80°C.[7]
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][14]
-
Stock Solution: Prepare the stock solution immediately before use.[7] Dissolve the NHS-octanoate in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][11] Ensure the solvent is amine-free.[7]
Q5: My protein precipitates during or after the labeling reaction. What could be the cause?
Protein precipitation is a common issue, particularly when conjugating hydrophobic molecules like octanoate.
-
High Degree of Labeling: Excessive modification of a protein with the hydrophobic octanoate moiety can significantly alter its surface properties, leading to aggregation and precipitation.[1][15] Reduce the NHS-octanoate to protein molar ratio to achieve a lower DOL.[1]
-
High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture should typically be kept below 10%.[1][14] Adding the NHS-octanoate stock solution to the protein solution slowly while gently vortexing can prevent localized high concentrations of the solvent.[14]
-
Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[13][14] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[14]
Q6: How can I determine the Degree of Labeling (DOL) for a non-fluorescent molecule like octanoate?
Standard spectrophotometric methods used for fluorescent dyes are not applicable here. Alternative methods are required:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method. The mass of the octanoate group is added to the protein with each modification. By analyzing the mass spectrum of the labeled protein, you can identify peaks corresponding to the unlabeled protein and the protein with one, two, three, or more octanoate groups. The average DOL can be calculated from the distribution and intensity of these peaks.
-
TNBSA Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of remaining primary amines after the conjugation reaction.[4] By comparing the number of free amines on the labeled protein to that of the unlabeled protein, you can calculate the number of amines that have been modified, which corresponds to the DOL.
Troubleshooting Guide
This section addresses common problems encountered during NHS-octanoate labeling.
| Problem | Potential Cause | Recommended Solution |
| Low or No DOL | Hydrolyzed NHS-octanoate: Reagent was exposed to moisture. | Store reagent properly desiccated and allow it to warm to room temperature before opening.[14] Prepare stock solutions immediately before use.[15] You can test for NHS ester activity by intentional hydrolysis with a base and measuring the absorbance of the released NHS at 260 nm.[4][16] |
| Incorrect Buffer pH: pH is too low (<7.5), leaving amines protonated and unreactive. | Ensure the reaction buffer pH is within the optimal range of 8.3-8.5.[7][13] | |
| Competing Amines: Buffer (e.g., Tris, glycine) or other substances (e.g., ammonium salts) contain primary amines. | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[7][15] | |
| Low Protein Concentration: Reaction efficiency is concentration-dependent. | Concentrate the protein to at least 1-2 mg/mL; higher concentrations (≥ 2.5 mg/mL) often yield better efficiency.[7][14] | |
| Insufficient Molar Ratio: The amount of NHS-octanoate is too low. | Increase the molar excess of NHS-octanoate. Perform a titration experiment to find the optimal ratio.[7][15] | |
| Protein Aggregation / Precipitation | Over-labeling (High DOL): The addition of too many hydrophobic octanoate groups reduces protein solubility. | Reduce the NHS-octanoate to protein molar ratio.[1][15] Empirically determine the maximum DOL your protein can tolerate. |
| High Organic Solvent Concentration: Final concentration of DMSO or DMF is >10%. | Keep the organic solvent concentration below 10%.[14] Add the NHS-octanoate stock solution slowly to the protein solution while mixing.[14] | |
| Protein Instability: The protein is not stable at the reaction pH or temperature. | Consider performing the reaction at 4°C for a longer incubation time (e.g., overnight).[7][14] Ensure the chosen buffer is compatible with your protein's stability.[13] | |
| Inconsistent DOL between Batches | Inconsistent Reaction Parameters: Variations in pH, temperature, incubation time, or protein concentration. | Standardize all reaction parameters. Carefully measure and control pH, time, and concentrations for every reaction. |
| Variable Reagent Activity: The NHS-octanoate has partially hydrolyzed over time. | Use fresh or properly stored reagent for each experiment. Consider aliquoting the solid reagent upon receipt to minimize repeated openings. |
Experimental Protocols
Protocol 1: General Protein Labeling with NHS-Octanoate
This protocol provides a general guideline for conjugating NHS-octanoate to a protein.
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[7][11]
-
The recommended protein concentration is 2-10 mg/mL.[17] If necessary, concentrate the protein.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[7]
-
-
Prepare NHS-Octanoate Stock Solution:
-
Labeling Reaction:
-
Calculate the volume of NHS-octanoate stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess).
-
Add the calculated amount of the dissolved NHS-octanoate to the protein solution while gently vortexing or stirring.[7] Ensure the final DMSO/DMF concentration is <10%.[14]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][7]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration of the purified conjugate.
-
Determine the Degree of Labeling (DOL) using an appropriate method such as mass spectrometry.
-
Protocol 2: Optimizing Molar Ratio via Titration
This protocol allows you to systematically test different molar ratios to find the optimal condition.
-
Prepare Protein: Prepare a single batch of your protein in the recommended labeling buffer at a concentration of 2-10 mg/mL.[17]
-
Set up Parallel Reactions: Aliquot the protein solution into several reaction tubes (e.g., four tubes).
-
Prepare Dye Stock: Prepare a fresh 10 mM stock solution of NHS-octanoate in anhydrous DMSO or DMF.[7]
-
Vary Molar Ratios: Add different volumes of the NHS-octanoate stock solution to each tube to achieve a range of molar ratios. For example:
-
Tube 1: 5-fold molar excess (5:1)
-
Tube 2: 10-fold molar excess (10:1)
-
Tube 3: 20-fold molar excess (20:1)
-
Tube 4: 40-fold molar excess (40:1)
-
-
Incubate and Purify: Incubate and purify all reactions under identical conditions as described in Protocol 1.
-
Analyze Results: Determine the DOL for each conjugate. Analyze the samples for any signs of precipitation or loss of biological activity.
-
Select Optimal Ratio: Choose the molar ratio that provides the desired DOL without causing adverse effects like aggregation or loss of function.[9]
Data & Visualizations
Illustrative Optimization Data
The following table shows hypothetical results from a molar ratio optimization experiment for a typical IgG antibody (MW ~150 kDa), demonstrating the relationship between the molar ratio and the resulting DOL.
| Molar Ratio (NHS-Octanoate : Protein) | Resulting DOL (Average) | Observations |
| 5:1 | 1.8 | No precipitation observed. |
| 10:1 | 3.5 | No precipitation observed. |
| 20:1 | 6.2 | Slight haze, minor aggregation noted. |
| 40:1 | 9.7 | Significant precipitation observed. |
Note: This data is for illustrative purposes only. The optimal ratio for your specific protein must be determined experimentally.[18]
Diagrams
Caption: Reaction of NHS-octanoate with a protein's primary amine.
Caption: Experimental workflow for NHS-octanoate protein labeling.
Caption: Logical workflow for troubleshooting labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fluidic.com [fluidic.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
how to quench an NHS-octanoate reaction effectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching NHS-octanoate reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an NHS-octanoate reaction?
Quenching an N-hydroxysuccinimide (NHS) ester reaction is a critical step to terminate the conjugation process.[1] Once the desired linkage between your molecule of interest and the target amine-containing molecule is complete, quenching deactivates any remaining reactive NHS-octanoate esters. This prevents unwanted side reactions, such as the modification of downstream components in subsequent biological assays or uncontrolled cross-linking that can lead to aggregation of proteins or other macromolecules.[1]
Q2: What are the most common and effective quenching agents for NHS-octanoate reactions?
The most common and effective quenching agents are small molecules containing a primary amine. These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity with NHS esters.[2]
-
Glycine: A simple amino acid that efficiently quenches the reaction.[2]
-
Lysine: Similar to Tris and glycine, it provides a primary amine for effective quenching.[3][4]
-
Ethanolamine: Another small primary amine that serves as an efficient quenching agent.[2][5]
The choice of quenching agent can depend on the specific downstream application and the ease of its removal during purification.[2]
Q3: How do I choose the best quenching agent for my experiment?
Consider the following factors when selecting a quenching agent:
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.[2]
-
Size and Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove during purification steps such as dialysis or size-exclusion chromatography.[2]
-
Potential for Interference: Ensure the chosen quenching agent does not interfere with downstream assays. If your subsequent applications involve amine-specific chemistry, complete removal of the quenching agent is crucial.[2]
Q4: What is the recommended concentration and incubation time for quenching an NHS-octanoate reaction?
A typical quenching protocol involves adding the quenching agent to a final concentration of 20-100 mM and incubating for 15-30 minutes at room temperature.[2][4][6][7]
Q5: Can I quench the NHS-octanoate reaction by adjusting the pH?
Yes, you can quench the reaction by increasing the pH to 8.6 or higher.[8] At this pH, the half-life of the NHS ester is significantly reduced (around 10 minutes), leading to its rapid hydrolysis.[8] This method regenerates the original carboxyl group on the octanoate linker. However, adding an amine-containing quenching agent is a more active and controlled method to stop the reaction.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Product | Hydrolyzed/Inactive NHS-octanoate: The NHS ester has been degraded by moisture. | Always use freshly prepared NHS-octanoate solutions. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[4] |
| Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer with a calibrated pH meter and adjust as necessary.[2] | |
| Presence of Primary Amines in Buffer: Use of buffers like Tris or glycine during the reaction. | Exchange your molecule into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before adding the NHS-octanoate.[4] | |
| Poor Solubility of NHS-octanoate: Due to its hydrophobic octanoate chain, the reagent may not be fully dissolved in the aqueous reaction buffer. | Dissolve the NHS-octanoate in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[2] | |
| Ineffective Quenching | Insufficient Quenching Agent: The concentration of the quenching agent was too low to stop the reaction effectively. | Increase the final concentration of the quenching agent to the recommended 20-100 mM range.[6][7] |
| Inadequate Incubation Time: The quenching reaction was not allowed to proceed to completion. | Ensure an incubation time of at least 15-30 minutes at room temperature after adding the quenching agent.[2][4] | |
| Presence of Unwanted Side Products | Reaction with Non-Targeted Residues: NHS esters can have side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, especially if primary amines are not readily available. | Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Ensure a sufficient molar excess of the target molecule's primary amines. |
| Difficulty in Removing Excess Quenching Agent | High Concentration of Quenching Agent: Using a very high concentration of the quenching agent can make its removal challenging. | Use the recommended concentration range (20-100 mM). Employ appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis to efficiently remove the small molecule quenching agent.[2] |
Quantitative Data Summary
Table 1: Common Quenching Conditions for NHS Ester Reactions
| Quenching Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[2][3][4][6] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[2][4][7] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Similar to Tris and glycine, provides a primary amine for quenching.[4] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[5] |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Can also be used to quench the reaction and may cleave any ester linkages formed as side reactions.[5] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Half-life | Implication for Reaction and Quenching |
| 7.0 | 4-5 hours | Low hydrolysis, but amine reactivity is also low, resulting in slow and potentially incomplete labeling. |
| 8.0 | 1 hour | A good balance between amine reactivity and ester stability, leading to efficient labeling. |
| 8.3 - 8.5 | Optimal Range | Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis.[2] |
| 8.6 | 10 minutes | The rate of hydrolysis is significantly increased, leading to a rapid loss of reactive ester. This can be utilized as a quenching method.[8] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for NHS-Octanoate Conjugation and Quenching
This protocol describes a general method for conjugating an NHS-octanoate to a protein with accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-octanoate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. If the protein solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange into an amine-free buffer.[2]
-
NHS-Octanoate Solution Preparation: Immediately before use, dissolve the NHS-octanoate in a minimal volume of anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add the desired molar excess of the NHS-octanoate stock solution to the protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-100 mM.[6][7] Incubate for 15-30 minutes at room temperature.[2][4]
-
Purification: Remove excess, unreacted NHS-octanoate, byproducts, and quenching agent using a purification column.
Signaling Pathways and Reaction Mechanisms
The reaction of NHS-octanoate with a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is in competition with the hydrolysis of the NHS ester by water. Quenching introduces a high concentration of a primary amine to consume any remaining NHS-octanoate.
References
- 1. benchchem.com [benchchem.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted 2,5-Dioxopyrrolidin-1-yl Octanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2,5-Dioxopyrrolidin-1-yl octanoate from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is an N-hydroxysuccinimide (NHS) ester. These compounds are amine-reactive and are commonly used to covalently attach molecules to primary amines on proteins, peptides, and other biomolecules.[1] It is crucial to remove any unreacted this compound after a conjugation reaction to prevent ongoing, non-specific labeling of your purified product or other molecules in subsequent experimental steps. Failure to remove the excess reactive ester can lead to non-specific binding and interfere with downstream applications.[2]
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for separating the labeled molecule from the unreacted NHS ester are based on the significant size difference between the biomolecule-conjugate and the small molecule NHS ester. These methods include:
-
Chemical Quenching: Inactivating the reactive NHS ester by adding a small molecule containing a primary amine.
-
Size-Exclusion Chromatography (SEC): Separating molecules based on their size, often utilizing convenient pre-packed desalting or spin columns.[2]
-
Dialysis: Employing a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free NHS ester.[2]
Q3: How do I choose the most suitable purification method for my experiment?
The optimal purification method depends on several factors, including your sample volume, the concentration of your target molecule, the required level of purity, and the available equipment. The table below provides a general guide for selecting the appropriate method.
| Scenario | Recommended Method | Rationale |
| Rapid, small-scale purification | Spin Columns (a form of SEC) | Fast, user-friendly, and provides good recovery for small sample volumes.[2] |
| Larger sample volumes or need for a high degree of buffer exchange | Traditional Size-Exclusion Chromatography (e.g., FPLC) or Dialysis | Better suited for larger volumes and allows for efficient buffer exchange.[2] |
| Dilute samples (<1 mg/mL) | Dialysis | Purification of dilute samples can be challenging. Dialysis avoids further dilution of the sample.[2] |
Q4: What is the primary competing reaction I should be aware of when working with this compound?
The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive for conjugation.[3] The rate of hydrolysis increases significantly with increasing pH.[4] Therefore, it is crucial to perform conjugation reactions in an appropriate buffer and to handle the NHS ester in a way that minimizes exposure to moisture.
Q5: What type of buffer should I use for my conjugation reaction?
It is essential to use an amine-free buffer for your conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, significantly reducing your conjugation efficiency.[5] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers, typically within a pH range of 7.2-8.5.[4]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolyzed this compound Reagent | Test the reactivity of your NHS ester. A simple method involves measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[6] Always store NHS esters desiccated and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[6] |
| Incorrect Reaction pH | Measure the pH of your reaction buffer immediately before use. Adjust if necessary to be within the optimal 7.2-8.5 range.[7] |
| Presence of Competing Amines | Ensure your protein solution and reaction buffer are free from extraneous primary amines like Tris, glycine, or ammonium salts.[5] Consider buffer exchange into an appropriate amine-free buffer before starting the conjugation. |
| Insufficient Molar Excess of NHS Ester | Increase the molar ratio of the this compound to the target molecule. A common starting point is a 5- to 20-fold molar excess. |
| Poor Solubility of NHS Ester | Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[5] |
Issue 2: Residual Unreacted this compound After Purification
| Possible Cause | Troubleshooting Step |
| (Spin Column) Column Overload | Applying too much sample volume to the desalting or spin column can lead to inefficient separation. Ensure the sample volume does not exceed the manufacturer's recommendation for the column. |
| (Dialysis) Inadequate Dialysis | The volume of the dialysis buffer should be at least 200-500 times larger than the sample volume to ensure an effective concentration gradient for diffusion.[8] Multiple buffer changes are critical for complete removal.[8] |
| (Dialysis) Incorrect Membrane MWCO | The Molecular Weight Cut-Off (MWCO) of the dialysis membrane must be large enough to allow the free NHS ester (MW ~241 g/mol ) to pass through but small enough to retain your molecule of interest. |
Quantitative Data on Removal Methods
| Method | Principle | Typical Removal Efficiency | Typical Protein Recovery | Speed |
| Chemical Quenching | Covalent reaction with excess primary amine. | Very High (>99% conversion of reactive NHS ester) | High (~100%, but product is now mixed with quenched reagent) | Very Fast (15-30 minutes) |
| Spin Columns (SEC) | Size-based separation. | High (>95% for small molecules like salts) | High (>90%) | Fast (minutes) |
| Dialysis | Diffusion across a semi-permeable membrane. | High to Very High (dependent on dialysis time and buffer changes) | High (>90%) | Slow (hours to overnight) |
Experimental Protocols
Protocol 1: Chemical Quenching of Unreacted this compound
This protocol describes the inactivation of unreacted this compound using a quenching agent containing a primary amine, such as Tris or glycine.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
To your reaction mixture, add the quenching buffer to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction.[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9]
-
The unreacted this compound is now inactivated. The quenched product and excess quenching reagent can be removed by size-exclusion chromatography or dialysis if necessary.[9]
Protocol 2: Removal of Unreacted this compound using a Spin Column
This method is ideal for the rapid removal of unreacted this compound from small sample volumes.
Materials:
-
Desalting spin column with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 7K for proteins > 7 kDa).
-
Collection tubes.
-
Equilibration/purification buffer (amine-free).
-
Microcentrifuge.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding the purification buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.
-
Place the spin column in a new collection tube.
-
Slowly apply the entire quenched reaction mixture to the center of the resin bed.[2]
-
Centrifuge the column according to the manufacturer's instructions (e.g., at 1,000 x g for 2 minutes).
-
The purified sample, free of unreacted NHS ester, will be in the collection tube.
Protocol 3: Removal of Unreacted this compound by Dialysis
This protocol is suitable for larger sample volumes and when buffer exchange is also required.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO.
-
Dialysis buffer (at least 200-500 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or container for the dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the sample into the dialysis tubing or cassette and seal securely.
-
Place the sealed dialysis device in the container with the dialysis buffer.
-
Stir the dialysis buffer gently at 4°C.
-
Dialyze for at least 2-4 hours. For more complete removal, change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight.[1][10]
-
Carefully remove the sample from the dialysis device.
Visualizations
Caption: Experimental workflow for the removal of unreacted NHS ester.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of pH on NHS-octanoate labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on NHS-octanoate labeling efficiency. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS-octanoate labeling of primary amines?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the lysine residues on proteins, is in the slightly alkaline range of 8.3 to 8.5.[1][2][3][4] Within this pH range, the primary amine groups are sufficiently deprotonated and thus nucleophilic to efficiently react with the NHS ester, while the rate of hydrolysis of the NHS ester remains manageable.[5][6]
Q2: How does a pH lower than the optimal range affect labeling efficiency?
At a pH below the optimal range (e.g., pH < 7.5), the labeling efficiency will be significantly reduced. This is because primary amines will be predominantly in their protonated form (R-NH3+), which is not nucleophilic and therefore unreactive towards the NHS ester.[1][2][4][5][6]
Q3: What happens if the pH is too high (e.g., > 9.0)?
A pH above the optimal range will lead to a rapid decrease in labeling efficiency due to the accelerated hydrolysis of the NHS-octanoate ester.[1][2][3] In aqueous solutions, water molecules compete with the primary amines to react with the NHS ester. This hydrolysis reaction, which renders the NHS ester inactive, becomes increasingly dominant as the pH and the concentration of hydroxide ions increase.[2]
Q4: Which buffers are recommended for NHS-octanoate labeling reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS) , typically at a pH of 7.2-7.4, although the reaction will be slower.[7]
-
Sodium bicarbonate buffer (0.1 M), at a pH of 8.3-8.5.[1][3]
-
Borate buffer (e.g., sodium borate), at a pH of 8.0-9.0.
Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines.[5][6]
Q5: How critical is the buffer concentration?
For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time.[1][3] Using a more concentrated buffer can help to maintain a stable pH throughout the experiment, ensuring consistent labeling conditions.
Troubleshooting Guide
Problem: Low or no labeling efficiency.
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 8.3-8.5.[5][6] |
| Presence of Competing Amines | Ensure your protein sample and buffer are free of extraneous primary amines (e.g., Tris, glycine, ammonium salts).[5][6] If necessary, perform a buffer exchange using dialysis or a desalting column prior to labeling. |
| NHS-Octanoate Reagent Hydrolysis | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare the NHS-octanoate solution in a dry, amine-free organic solvent like DMSO or DMF immediately before use.[5][6] Avoid storing NHS esters in solution. |
| Low Protein Concentration | Low concentrations of reactants can slow down the desired labeling reaction, allowing the competing hydrolysis reaction to dominate. If possible, increase the concentration of your protein to 1-10 mg/mL.[1][3] |
| Suboptimal Incubation Time/Temperature | Reactions can be performed for 1-4 hours at room temperature or overnight at 4°C.[1][3] Lower temperatures can help to minimize hydrolysis if it is a significant issue, but may require a longer reaction time. |
Data Presentation
The efficiency of NHS-octanoate labeling is a balance between the aminolysis (reaction with the amine) and hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[7][8] |
| 7.0 | Room Temperature | ~7 hours[9][10] |
| 8.0 | 4°C | ~1 hour[9] |
| 8.0 | Room Temperature | 210 minutes[10][11] |
| 8.5 | Room Temperature | 180 minutes[10][11] |
| 8.6 | 4°C | 10 minutes[7][8][9] |
| 9.0 | Room Temperature | 125 minutes[10][11] |
Note: The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NHS-Octanoate
This protocol provides a general guideline for labeling a protein with NHS-octanoate. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS-octanoate
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS-Octanoate Solution:
-
Allow the vial of NHS-octanoate to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS-octanoate solution to achieve the desired molar excess. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point.
-
While gently stirring the protein solution, add the NHS-octanoate stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-octanoate.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted NHS-octanoate and byproducts using a desalting column or dialysis.
-
Protocol 2: pH Optimization for Labeling a Novel Protein
Objective: To determine the optimal pH for labeling a new protein with NHS-octanoate.
Procedure:
-
Set up Parallel Reactions: Prepare several small-scale labeling reactions in parallel.
-
Vary the pH: Use a series of buffers to create different pH environments (e.g., PBS at pH 7.4, sodium bicarbonate at pH 8.0, 8.3, and 8.5).
-
Maintain Consistent Parameters: Keep all other parameters, including protein concentration, NHS-octanoate-to-protein molar ratio, reaction time, and temperature, constant across all reactions.
-
Analyze the Results: After quenching and purification, determine the degree of labeling (DOL) for each reaction using a suitable method (e.g., mass spectrometry).
-
Select Optimal pH: The pH that yields the desired DOL without compromising protein stability or function is the optimal pH for your specific application.
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
dealing with hydrolysis of NHS-octanoate during conjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on dealing with the hydrolysis of NHS-octanoate during conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1] In proteins, the most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2]
Q2: What is the most common side reaction associated with NHS esters like NHS-octanoate?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water, resulting in an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[1][3] This hydrolysis reaction competes directly with the desired amidation reaction, and its rate is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[1][4][5]
Q3: How does pH affect my NHS-octanoate conjugation reaction?
A3: The pH of the reaction buffer is a critical parameter that influences two competing reactions: the desired conjugation to primary amines and the undesirable hydrolysis of the NHS ester.[6][7]
-
Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH₂). As the pH increases, the concentration of the deprotonated, reactive amine increases, which favors the conjugation reaction.[6]
-
NHS Ester Hydrolysis: The rate of NHS ester hydrolysis significantly increases with higher pH.[2][4][6]
Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , to maximize the concentration of reactive amines while minimizing the rate of hydrolysis.[2][5][7] For many applications, a pH of 8.3-8.5 is considered optimal.[7][8][9]
Q4: Can NHS-octanoate react with other functional groups on a protein besides primary amines?
A4: Yes, while NHS esters are highly reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:[1][10]
-
Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages.[1][10]
-
Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is also less stable than the amide bond formed with primary amines.[1]
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity with NHS esters.[1]
Q5: Which buffers should be avoided when performing NHS-octanoate conjugation reactions?
A5: Buffers that contain primary amines are incompatible with NHS ester reactions and must be avoided.[1][11] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][7][11][12] These buffer molecules will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[11][12] It is, however, useful to add Tris or glycine buffer at the end of a conjugation procedure to quench (stop) the reaction.[2][12]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Inactive NHS-Octanoate Reagent | The reagent may have hydrolyzed due to improper storage or handling. Ensure the NHS ester has been stored correctly in a desiccated environment at -20°C and allowed to warm to room temperature before opening to prevent moisture condensation.[12][13][14] Use a fresh vial if necessary. You can test the activity of your NHS ester using the protocol provided in the "Experimental Protocols" section.[11][13][14][15] |
| Suboptimal Buffer pH | The pH of your reaction buffer is critical. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[8][12] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[15] |
| Presence of Primary Amines in the Buffer | Buffers like Tris or glycine will compete with the target molecule for conjugation.[2][7][11][12] Perform a buffer exchange using a desalting column or dialysis to an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate buffer before starting the conjugation.[1][12] |
| Low Concentration of Protein/Target Molecule | Hydrolysis of the NHS ester competes with the primary amine reaction. This competition is more pronounced in less-concentrated protein solutions.[2][4] If possible, increase the concentration of your target molecule. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the NHS ester may be necessary.[15] |
| Poor Solubility of NHS-Octanoate | Some NHS esters have low aqueous solubility. Dissolving the reagent in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction can improve solubility and reaction efficiency.[3][8][11] Ensure the final concentration of the organic solvent is low, typically less than 10%.[1][12] |
Issue 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1][12] |
| High Degree of Labeling | Excessive modification of the protein with the NHS ester can alter its properties and lead to aggregation.[1] Reduce the molar excess of the NHS-octanoate in the reaction. |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This change in the protein's isoelectric point can sometimes lead to aggregation.[3] Try performing the reaction at a lower protein concentration. |
| Unstable Protein | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[3] Ensure your protein is stable in the chosen reaction buffer and at the reaction temperature. |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[2][4] |
| 7.4 | N/A | > 120 minutes[16] |
| 8.5 | N/A | < 480 seconds[17] |
| 8.6 | 4 | 10 minutes[2][4] |
| 9.0 | N/A | < 9 minutes[16] |
Data compiled from multiple sources. The stability of a specific NHS ester may vary.
Experimental Protocols
Protocol 1: General Procedure for NHS-Octanoate Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[1] If the protein solution contains any primary amine-containing substances, perform a buffer exchange using dialysis or a desalting column.[1][12]
-
Prepare the NHS-Octanoate Solution: Immediately before use, dissolve the NHS-octanoate in a high-quality, anhydrous organic solvent such as DMSO or DMF.[12][15]
-
Initiate the Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-octanoate to the protein solution while gently stirring or vortexing.[12] The optimal molar ratio should be determined empirically. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1][12]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15] If hydrolysis is a concern, performing the reaction at 4°C for a longer period can be beneficial.[15]
-
Quench the Reaction: Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[2][12] Incubate for 15 minutes at room temperature.[15]
-
Purify the Conjugate: Remove excess, unreacted NHS-octanoate and byproducts by dialysis or using a desalting column.[15]
Protocol 2: Qualitative Test for NHS Ester Activity
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[11] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[11][14]
-
Materials:
-
NHS-octanoate reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF
-
0.5 M NaOH[11]
-
Spectrophotometer and quartz cuvettes
-
-
Procedure: a. Prepare Reagent Solution: Weigh 1-2 mg of the NHS-octanoate and dissolve it in 2 mL of amine-free buffer. If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.[11] b. Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS-octanoate.[11] c. Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Record the initial absorbance of the reagent solution.[11] d. Induce Hydrolysis: To 1 mL of the NHS-octanoate solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[11] e. Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[11]
-
Interpretation: If the final absorbance is significantly greater than the initial absorbance, the NHS-octanoate is active.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of NHS-Octanoate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of N-hydroxysuccinimide (NHS)-octanoate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NHS-octanoate instability in solution?
A1: The primary cause of instability for NHS-octanoate, like other NHS esters, is hydrolysis.[1][2] The ester bond is susceptible to cleavage by water, which renders the compound inactive and unable to react with primary amines for conjugation.[1][3] This hydrolysis is a significant competing reaction to the desired aminolysis (reaction with amines).[1]
Q2: How does pH affect the stability of my NHS-octanoate stock solution?
A2: The pH of the solution is a critical factor influencing the rate of hydrolysis.[1][3] As the pH increases, the rate of hydrolysis accelerates significantly due to the higher concentration of hydroxide ions (OH⁻), which are potent nucleophiles that attack the ester.[3] While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines, a pH above 9.0 can lead to rapid hydrolysis that outcompetes the conjugation reaction.[2][3]
Q3: What are the recommended solvents for preparing NHS-octanoate stock solutions?
A3: Anhydrous (dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing NHS-octanoate stock solutions.[4][5] It is crucial to use high-purity, amine-free grades of these solvents, as any water contamination will lead to premature hydrolysis of the NHS ester.[4][6] Aqueous solutions of NHS esters are very unstable and should be used immediately after preparation.[1]
Q4: How should I store my NHS-octanoate stock solution to maximize its shelf-life?
A4: NHS-octanoate stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[6][7] To prevent moisture contamination, it is best to aliquot the stock solution into smaller, single-use vials.[6] Before opening a frozen vial, it is critical to allow it to equilibrate completely to room temperature to prevent condensation of atmospheric moisture onto the cold solution.[1][6]
Q5: My conjugation yield is low. Could hydrolysis of the NHS-octanoate be the cause?
A5: Yes, excessive hydrolysis of the NHS-octanoate is a common reason for low conjugation efficiency.[2][3] If the NHS ester hydrolyzes before it can react with the target amine, the overall yield of the desired conjugate will be reduced.[3] It is crucial to carefully control reaction conditions, especially pH and moisture, to minimize hydrolysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling efficiency | Hydrolysis of NHS-octanoate stock | - Prepare fresh stock solution in anhydrous DMSO or DMF immediately before use.[4][8] - Ensure solvents are high-purity and dry.[4][6] - Allow frozen stock solution vials to equilibrate to room temperature before opening to prevent moisture condensation.[1][6] |
| Incorrect buffer pH | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][9] | |
| Presence of primary amines in the buffer | - Avoid buffers containing primary amines such as Tris or glycine, as they compete with the target molecule for reaction with the NHS ester.[2][8] Use phosphate, bicarbonate, or borate buffers.[9] | |
| Precipitation observed when adding stock solution to aqueous buffer | Poor aqueous solubility of NHS-octanoate | - First, dissolve the NHS-octanoate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[4] - Add the stock solution dropwise to the aqueous reaction buffer while gently vortexing.[4] - Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid protein denaturation.[4] |
| Inconsistent results between experiments | Degradation of NHS-octanoate during storage | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[6] - Store aliquots at -20°C or -80°C in properly sealed vials.[6][10] - Perform a qualitative activity test on the NHS-ester stock if degradation is suspected.[8] |
Data Presentation
Table 1: Approximate Half-life of NHS Esters in Aqueous Solution at Various pH and Temperature Conditions.
This data highlights the significant impact of pH and temperature on the stability of NHS esters. While this is general data for NHS esters, it provides a valuable guideline for NHS-octanoate.
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [9][11] |
| 7.4 | Room Temperature | ~128 - 166 minutes | [12] |
| 8.0 | Room Temperature | 1 hour | [5] |
| 8.5 | Room Temperature | 10 - 180 minutes | [5][13] |
| 8.6 | 4 | 10 minutes | [9][11] |
| 9.0 | Room Temperature | Minutes | [5] |
| 9.0 | Room Temperature | ~5 - 9 minutes | [12] |
Experimental Protocols
Protocol for Preparation and Storage of NHS-Octanoate Stock Solution
-
Equilibration: Before opening, allow the vial of solid NHS-octanoate to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[1]
-
Solvent Preparation: Use only high-purity, anhydrous DMSO or DMF. Ensure the solvent is free of any amine contaminants. Degraded DMF can have a "fishy" smell due to the presence of dimethylamine and should not be used.[4][8]
-
Dissolution: Prepare a concentrated stock solution (e.g., 10 mg/mL) by dissolving the NHS-octanoate in the chosen anhydrous solvent.[5] Vortex briefly to ensure it is fully dissolved.[5] This stock solution should be prepared immediately before use.[8]
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes in vials with tight-fitting caps.[6] Store these aliquots at -20°C or -80°C.[6][7]
Protocol for Qualitative Activity Test of NHS-Ester Stock Solution
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[8][14]
-
Materials:
-
NHS-octanoate stock solution
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare Reagent Solution: Dilute a small amount of the NHS-octanoate stock solution in the amine-free buffer to a concentration that gives an initial absorbance reading below 1.0 at 260 nm.[8]
-
Prepare Control: Prepare a control solution containing the same concentration of organic solvent in the buffer, but without the NHS-octanoate.[8]
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance of the diluted NHS-octanoate solution.[8]
-
Hydrolysis: Add a small volume of 0.5 M NaOH to the diluted NHS-octanoate solution to raise the pH and induce rapid hydrolysis.
-
Final Absorbance Reading: After a few minutes, measure the absorbance at 260 nm again.
-
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed.[14] If there is no measurable increase in absorbance, the NHS-octanoate in the stock solution has likely already hydrolyzed and is inactive.[14]
Visualizations
Caption: Hydrolysis pathway of NHS-octanoate leading to inactive products.
Caption: Recommended workflow for preparing and storing NHS-octanoate stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
strategies to increase the efficiency of NHS-octanoate bioconjugation
Welcome to the technical support center for NHS-octanoate bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of N-hydroxysuccinimide (NHS) esters for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][3] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][4]
Q2: What is the most common side reaction associated with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[1][2] In this reaction, the NHS ester reacts with water, resulting in an unreactive carboxylic acid and the release of N-hydroxysuccinimide.[1][2] This hydrolysis reaction competes directly with the desired amidation reaction, and its rate is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[1][2]
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are highly reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages. These linkages are susceptible to hydrolysis or can be displaced by amines.[1]
-
Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is also less stable than the amide bond formed with primary amines.[1]
Q4: What is the purpose of quenching an NHS-ester reaction, and what are common quenching agents?
A4: Quenching is a critical step to deactivate any remaining highly reactive NHS esters that did not conjugate to the target molecule.[5] This prevents unwanted side reactions in subsequent steps.[5] Common quenching agents are small molecules containing primary amines that rapidly react with the NHS ester. These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[5][6]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[1][7] The reactivity of the NHS ester can be tested by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[8] |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1][2] |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][3] If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange prior to the conjugation reaction.[1][9] |
| Inaccessible primary amines on the target protein | The three-dimensional structure of the protein can shield many potential reaction sites. While it's difficult to alter protein folding without denaturation, ensuring your protein is properly folded and soluble is a key first step.[7] |
| Low reactant concentration | Low concentrations of either the biomolecule or the labeling reagent can lead to poor yields.[10] Consider concentrating the biomolecules before the reaction. For antibody labeling, a starting concentration of greater than 2 mg/mL is recommended to increase conjugation efficiency.[10] |
| Inactive reagents | Ensure that your reagents, including the NHS ester, are not expired and have been stored correctly in a desiccator, as they are sensitive to moisture. It is best practice to prepare fresh solutions of these reagents immediately before use.[10] |
Issue 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[1][11] |
| High degree of labeling | Excessive modification of the protein with the NHS ester can alter its properties and lead to aggregation.[1] Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling. |
| Suboptimal buffer conditions | Perform a buffer screen to find the optimal formulation buffer for the final conjugate to maintain its solubility.[12] |
Quantitative Data Summary
Table 1: Stability of NHS Esters as a Function of pH and Temperature
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][13] |
| 7.0 | Room Temperature | ~7 hours[2][14] |
| 8.0 | 4 | ~1 hour[2] |
| 8.5 | Room Temperature | 125-180 minutes[2] |
| 8.6 | 4 | 10 minutes[2][13] |
| 9.0 | Room Temperature | Minutes[2] |
Table 2: General Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Conditions | Notes |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | Abundant on the protein surface, leading to potentially heterogeneous labeling.[4] |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[4] | Reaction rate is pH-dependent; higher pH increases reactivity but also hydrolysis of the NHS ester.[4] |
| Molar Excess of Label | 5:1 to 20:1 (Label:Protein) | Highly dependent on the protein and desired Degree of Labeling (DOL). Optimization is recommended.[4][7] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C[4] | Longer incubation times may be needed at lower pH or temperature. |
| Protein Concentration | 1 - 10 mg/mL[4] | Higher concentrations can improve labeling efficiency.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Prepare Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS (pH 7.2-8.5).[3][4] If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange.[1]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-octanoate in anhydrous DMSO or DMF to a concentration of ~10 mM.[3][4] Do not prepare stock solutions for long-term storage as the ester is moisture-sensitive.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4][10] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4] If using a light-sensitive label, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7][15] Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove unreacted label and byproducts by gel filtration, dialysis, or a desalting column equilibrated with the desired storage buffer.[4][9]
Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Decision tree for troubleshooting low bioconjugation yield.
Caption: General experimental workflow for NHS-octanoate bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Covalent Conjugation of NHS-Octanoate to Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful covalent conjugation of molecules such as N-hydroxysuccinimide (NHS)-octanoate to a protein is a critical step in various applications, from creating antibody-drug conjugates (ADCs) to developing novel therapeutics. Verifying the successful attachment and characterizing the extent of modification is paramount for ensuring efficacy, safety, and reproducibility. This guide provides an objective comparison of common analytical techniques used to confirm the covalent conjugation of NHS-octanoate to a protein, supported by experimental data and detailed protocols.
The Conjugation Reaction: NHS Ester Chemistry
NHS esters are widely used reagents for modifying primary amines, such as the N-terminus of a protein and the side chain of lysine residues.[1][2] The reaction involves the NHS ester of octanoate reacting with a primary amine on the protein to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This acylation process is pH-dependent, with an optimal range of 7.2 to 8.5.[4][5] Below this range, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[4][5]
Comparative Analysis of Confirmation Techniques
Several analytical methods can be employed to confirm the successful conjugation of NHS-octanoate to a protein. The choice of technique depends on the desired level of detail, available instrumentation, and the specific characteristics of the protein conjugate.
| Feature | Mass Spectrometry (MS) | SDS-PAGE | UV-Vis Spectroscopy |
| Primary Information | Precise mass determination, identification of conjugation sites, and quantification of conjugation efficiency.[6][7] | Qualitative assessment of molecular weight shift.[8] | Quantification of protein concentration and degree of labeling (if the attached molecule has a chromophore).[7][9] |
| Quantitative Capability | Highly quantitative for mass and conjugation ratio.[6][7] | Semi-quantitative with densitometry.[7] | Quantitative for concentration and degree of labeling (requires a chromophore).[7][9] |
| Sensitivity | High (picomole to femtomole).[10] | Low to moderate (microgram to nanogram with silver staining).[7] | Moderate (microgram). |
| Throughput | Low to moderate. | High. | High. |
| Instrumentation | Mass spectrometer (e.g., Q-TOF, Orbitrap).[7] | Electrophoresis system and imaging equipment. | UV-Vis spectrophotometer.[9] |
| Key Advantages | Provides detailed molecular information, including the distribution of different conjugated species.[6] | Simple, rapid, and widely accessible.[7] | Simple, rapid, and non-destructive. |
| Key Limitations | Requires specialized equipment and expertise for data analysis. | Low resolution, may not detect small mass shifts. | Indirect method for confirming conjugation of molecules without a distinct chromophore like octanoate. |
In-Depth Look at Key Confirmation Methods
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization of protein conjugates, offering precise mass determination.[6] By comparing the mass of the conjugated protein to the unconjugated form, researchers can confirm successful conjugation and determine the number of octanoate molecules attached.[6]
Analytical Approaches:
-
Top-Down Analysis: The intact protein conjugate is analyzed, providing a rapid assessment of successful conjugation and the distribution of different conjugated species.[6]
-
Middle-Down Analysis: The protein is digested into larger subunits before analysis, which can be useful for larger proteins like antibodies.[6]
-
Bottom-Up Analysis: The protein is digested into smaller peptides, which allows for the identification of specific conjugation sites.[6]
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing large biomolecules from a liquid sample.[6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to desorption and ionization.[6]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. The addition of octanoate molecules to a protein will increase its molecular weight, resulting in a slower migration through the polyacrylamide gel compared to the unconjugated protein.[8] This shift in the protein band provides a qualitative confirmation of conjugation.
UV-Vis Spectroscopy
While octanoate itself does not have a strong chromophore for standard UV-Vis analysis, this technique can be indirectly useful. For instance, it can be used to determine the protein concentration before and after the conjugation and purification steps. If a reporter group with a distinct absorbance spectrum were attached alongside the octanoate, UV-Vis spectroscopy could be used to quantify the degree of labeling.[9] For NHS-ester reactions, the release of the NHS byproduct can be monitored at 260 nm to assess the reaction kinetics.[5]
Comparison with Alternative Conjugation Chemistries
While NHS esters are common for targeting primary amines, other chemistries offer alternative specificities and functionalities.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus)[2] | Thiols (Cysteine) | Bioorthogonal handles (e.g., azides, alkynes)[8] |
| Bond Formed | Amide | Thioether | Triazole[8] |
| Specificity | Moderate, as multiple lysines can be reactive.[1] | High, as free cysteines are less abundant. | Very high, due to the bioorthogonal nature of the reactants.[8] |
| Key Side Reactions | Hydrolysis of NHS ester, reaction with other nucleophiles.[8] | Reaction with other thiols, hydrolysis of maleimide ring.[8] | Minimal in biological systems.[8] |
Experimental Protocols
Protocol 1: Protein Conjugation with NHS-Octanoate
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0).[8]
-
NHS-octanoate.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[8]
-
Desalting column or dialysis cassette for purification.[11]
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
Reagent Preparation: Immediately before use, dissolve the NHS-octanoate in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-octanoate to the protein solution. Gently mix. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS-octanoate.
-
Purification: Remove unreacted NHS-octanoate and byproducts using a desalting column or dialysis.[11]
Protocol 2: Confirmation by SDS-PAGE
Materials:
-
Conjugated and unconjugated protein samples.
-
Laemmli sample buffer (with and without reducing agent).
-
Polyacrylamide gel and electrophoresis running buffer.
-
Molecular weight standards.
-
Coomassie Brilliant Blue or other suitable protein stain.
Procedure:
-
Sample Preparation: Mix an aliquot of the conjugated and unconjugated protein with Laemmli sample buffer.[8]
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, followed by destaining to visualize the protein bands.[8]
-
Analysis: Compare the migration of the conjugated protein band to the unconjugated protein band. A shift to a higher molecular weight indicates successful conjugation.
Protocol 3: Confirmation by Mass Spectrometry (LC-MS)
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).[7]
-
Reversed-phase C4 or C8 column.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Conjugated and unconjugated protein samples, desalted.
Procedure:
-
Sample Preparation: Desalt the protein conjugate and unconjugated control samples using a suitable method (e.g., spin column) into a volatile buffer like ammonium acetate.[7]
-
LC Separation: Inject the sample onto the reversed-phase column. Elute the protein using a gradient of increasing Mobile Phase B.[7]
-
MS Analysis: Introduce the eluent into the mass spectrometer. Acquire mass spectra in the appropriate m/z range for the expected protein and conjugate masses.[7]
-
Data Deconvolution: Use deconvolution software to process the raw mass spectra and determine the zero-charge masses of the protein species present in the sample.[7]
-
Analysis: The mass difference between the unconjugated protein and the new species will confirm the successful conjugation and reveal the number of octanoate molecules attached.[7]
Visualizing the Workflow
Caption: Experimental workflow for protein conjugation and confirmation.
Caption: Relationship between confirmation methods and information obtained.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Modification Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of NHS-Octanoate Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of post-translationally or chemically modified peptides is crucial for understanding their biological function and therapeutic potential. The introduction of an octanoyl group, a C8 fatty acid chain, via an N-hydroxysuccinimide (NHS) ester significantly increases the hydrophobicity of a peptide. This alteration presents unique challenges and considerations for mass spectrometry (MS) analysis compared to unmodified or short-chain acylated peptides. This guide provides an objective comparison of the mass spectrometry analysis of NHS-octanoate modified peptides with alternatives, supported by experimental data and detailed protocols.
Performance Comparison: NHS-Octanoate vs. Alternatives
The choice of acylating reagent significantly impacts the physicochemical properties of the resulting peptide, which in turn affects its behavior during sample preparation, liquid chromatography (LC) separation, and mass spectrometry analysis. Here, we compare NHS-octanoate with a short-chain acylating agent, NHS-acetate, and an alternative reagent for introducing the octanoyl group, octanoyl chloride.
Table 1: Comparison of Acylation Reagents for Mass Spectrometry Analysis
| Feature | NHS-Octanoate | NHS-Acetate | Octanoyl Chloride |
| Modification | Octanoylation (+126.1 Da) | Acetylation (+42.0 Da) | Octanoylation (+126.1 Da) |
| Reactivity | Reacts with primary amines (N-terminus, Lysine) | Reacts with primary amines (N-terminus, Lysine) | Reacts with primary amines (N-terminus, Lysine) |
| Hydrophobicity | High increase | Minor increase | High increase |
| Sample Handling | Prone to aggregation and surface loss | Soluble in standard aqueous buffers | Prone to aggregation and surface loss |
| LC Separation | Requires specialized conditions (e.g., C4 column, organic modifiers) | Compatible with standard C18 columns and gradients | Requires specialized conditions (e.g., C4 column, organic modifiers) |
| Ionization (ESI) | Potential for signal suppression; may benefit from alternative ionization | Generally good ionization efficiency | Potential for signal suppression; may benefit from alternative ionization |
| Fragmentation (CID/HCD) | Neutral loss of the octanoyl group can be a dominant pathway[1][2] | Stable modification, predictable b- and y-ion series | Neutral loss of the octanoyl group can be a dominant pathway |
| Side Reactions | Potential for O-acylation of Ser, Thr, Tyr | Potential for O-acylation of Ser, Thr, Tyr | More reactive, higher potential for side reactions |
Experimental Protocols
Protocol 1: NHS-Octanoate Modification of Peptides
This protocol outlines the steps for labeling peptides with NHS-octanoate for subsequent mass spectrometry analysis.
Materials:
-
Peptide with a free primary amine
-
NHS-octanoate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Solid-phase extraction (SPE) cartridges (e.g., C4 or C18)
-
LC-MS grade water, acetonitrile (ACN), and formic acid (FA)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve NHS-octanoate in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the NHS-octanoate solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Sample Cleanup (SPE):
-
Condition a C4 SPE cartridge with 100% ACN followed by equilibration with 0.1% FA in water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove excess reagents and salts.
-
Elute the octanoylated peptide with a solution of 80% ACN, 0.1% FA.
-
-
Sample Preparation for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% ACN, 0.1% FA).
Protocol 2: LC-MS/MS Analysis of NHS-Octanoate Modified Peptides
Due to the increased hydrophobicity, a standard proteomics workflow may not be suitable for octanoylated peptides. The following is an optimized protocol.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: A C4 reversed-phase column is recommended to reduce the strong hydrophobic interactions and improve peak shape.[1]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in 85% Acetonitrile / 15% Isopropanol.[1]
-
Gradient: A shallow gradient with a high initial percentage of organic solvent may be required. For example, start at 30-40% B and increase to 95% B over 30-40 minutes.
-
Flow Rate: Dependent on the column dimension (e.g., 200-300 nL/min for nano-LC).
-
Column Temperature: Elevating the column temperature (e.g., 40-60°C) can help improve peak shape and reduce carryover.
MS Conditions:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
MS1 Resolution: > 60,000
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) is often effective for sequencing acylated peptides.[1][2]
-
MS2 Resolution: > 15,000
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) with the octanoylation modification (+126.10956 Da on K and N-terminus) specified as a variable modification.
Mandatory Visualization
Caption: Experimental workflow for NHS-octanoate modified peptides.
Caption: NHS-Octanoate peptide modification reaction.
References
A Comparative Guide to 2,5-Dioxopyrrolidin-1-YL Octanoate and Other N-Hydroxysuccinimide (NHS) Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules through the formation of stable amide bonds with primary amines.[1][2] The choice of a specific NHS ester can significantly influence the characteristics of the resulting conjugate. This guide provides an objective comparison of 2,5-Dioxopyrrolidin-1-YL octanoate, an NHS ester with an eight-carbon (C8) aliphatic chain, against other commonly used NHS esters with varying acyl chain lengths. This comparison is supported by experimental data to inform the selection of the most appropriate reagent for specific research and development applications.
The Chemistry of NHS Ester Conjugation
The fundamental reaction involves the nucleophilic attack of a primary amine, typically from the ε-amino group of lysine residues or the N-terminus of a protein, on the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][4] The efficiency of this aminolysis reaction is in direct competition with the hydrolysis of the NHS ester by water, a reaction that becomes more prominent at higher pH levels.[5][6]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NHS-Octanoate vs. EDC/NHS for Protein Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins is a cornerstone of innovation. This guide provides an objective comparison between two common chemical strategies for protein conjugation: NHS-octanoate for protein modification and EDC/NHS for protein crosslinking. While both involve N-hydroxysuccinimide (NHS) chemistry, their applications and outcomes are fundamentally different.
This guide will dissect the mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | NHS-Octanoate | EDC/NHS Chemistry |
| Primary Function | Protein Modification (acylation) | Protein Crosslinking |
| Reaction Target | Primary amines (e.g., lysine, N-terminus) | Carboxyl groups and primary amines |
| Mechanism | Direct acylation of amines by a pre-activated NHS ester | Carbodiimide-mediated activation of carboxyls to react with amines |
| Outcome | Covalent attachment of an octanoate group to a protein | Formation of a stable amide bond between two molecules |
| "Zero-Length" | No, introduces an octanoate moiety | Yes, no atoms from the crosslinker are incorporated into the final product |
Mechanism of Action
NHS-Octanoate: Direct Acylation of Primary Amines
NHS-octanoate, or more formally, N-hydroxysuccinimidyl octanoate, is an amine-reactive reagent. The N-hydroxysuccinimide ester is a good leaving group, facilitating the nucleophilic attack by a primary amine on the carbonyl carbon of the octanoate.[1] This results in the formation of a stable amide bond, effectively attaching the eight-carbon fatty acid chain to the protein. This type of modification is often used to alter the hydrophobicity of a protein or to introduce a specific functional group.
EDC/NHS: Zero-Length Protein Crosslinking
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a widely used method for crosslinking a molecule with a carboxyl group to a molecule with a primary amine.[2] EDC first activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate.[2][3] This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with the amine, significantly improving the crosslinking efficiency.[2][3] This is considered a "zero-length" crosslinker because no part of the EDC or NHS molecule is incorporated into the final bond between the two proteins.[2]
Quantitative Performance Data
Direct comparative data for NHS-octanoate versus EDC/NHS in a crosslinking context is not applicable due to their different functions. However, we can compare the efficiency of EDC/NHS-mediated crosslinking and the modification efficiency of NHS esters in general.
| Parameter | EDC/NHS Crosslinking | NHS Ester Modification |
| Typical Efficiency | Highly variable, dependent on pH, buffer, and protein characteristics. The addition of NHS significantly improves yield over EDC alone by creating a more stable intermediate.[2][3] | Generally high for accessible primary amines. The reaction is fast, often reaching completion in 30-60 minutes at room temperature. |
| Optimal pH | Activation (EDC): pH 4.5-6.0; Coupling (NHS ester to amine): pH 7.2-8.5[4] | pH 7.0-9.0[4] |
| Side Reactions | Hydrolysis of the O-acylisourea intermediate is a major side reaction, which is mitigated by NHS.[2] | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH. Side reactions with tyrosine, serine, and threonine have been reported.[5] |
| Specificity | Targets available carboxyl and primary amine groups. | Primarily targets primary amines (lysine, N-terminus), but can show reactivity towards other nucleophilic residues.[5] |
Experimental Protocols
Protocol 1: Protein Modification with NHS-Octanoate
This protocol provides a general guideline for the acylation of a protein with NHS-octanoate. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-octanoate
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-Octanoate Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-octanoate in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-octanoate stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and consume any unreacted NHS-octanoate. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Analysis: Confirm the modification using techniques such as SDS-PAGE (which may show a slight shift in molecular weight) or mass spectrometry.
Protocol 2: Two-Step Protein Crosslinking with EDC/NHS
This protocol outlines a two-step method to crosslink two proteins, minimizing self-conjugation of the second protein.
Materials:
-
Protein #1 (with carboxyl groups) in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Protein #2 (with primary amines) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)
-
Desalting columns
Procedure:
-
Activation of Protein #1: a. Dissolve Protein #1 in MES buffer to a concentration of 1-2 mg/mL. b. Add a 5- to 10-fold molar excess of Sulfo-NHS over Protein #1. c. Add a 2- to 4-fold molar excess of EDC over Sulfo-NHS. d. Incubate the reaction for 15-30 minutes at room temperature.[2]
-
Quenching of EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC. This prevents EDC from crosslinking carboxyls on Protein #2. b. Incubate for 15 minutes at room temperature. c. Remove excess quenching reagent and byproducts using a desalting column equilibrated with PBS, pH 7.2-7.5.
-
Coupling to Protein #2: a. Immediately add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point. b. Incubate for 2 hours at room temperature.
-
Quenching the Coupling Reaction: a. Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction. b. Incubate for 15 minutes at room temperature.
-
Purification: Purify the crosslinked protein conjugate from non-reacted proteins and byproducts using size-exclusion chromatography or other suitable purification methods.
-
Analysis: Analyze the crosslinking efficiency using SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate.
Experimental Workflow Comparison
Conclusion
The choice between NHS-octanoate and EDC/NHS chemistry depends entirely on the desired outcome of the protein conjugation.
-
Choose NHS-octanoate (or other NHS esters) when the goal is to modify a protein by attaching a specific small molecule, such as a fatty acid, biotin, or fluorescent dye, to its primary amines. This is a powerful tool for altering protein properties or for labeling applications.
-
Choose EDC/NHS chemistry when the objective is to crosslink two molecules, such as two different proteins or a protein and a peptide, by forming a stable amide bond between a carboxyl group on one molecule and a primary amine on the other. This is ideal for studying protein-protein interactions, creating antibody-drug conjugates, or immobilizing proteins on surfaces.
By understanding the distinct mechanisms and applications of these two powerful bioconjugation techniques, researchers can make informed decisions to advance their scientific goals.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NHS-Ester vs. Maleimide Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking chemistry is a critical determinant in the successful development of bioconjugates, influencing the specificity, stability, and ultimately the in vivo performance of antibody-drug conjugates (ADCs), diagnostic probes, and other targeted therapies. This guide provides an in-depth, objective comparison of two of the most prevalent bioconjugation strategies: N-hydroxysuccinimide (NHS)-ester chemistry, with a focus on linkers such as octanoate, and maleimide-thiol coupling. We will explore their reaction mechanisms, performance metrics supported by experimental data, and provide detailed experimental protocols to inform the selection of the optimal strategy for your research and development needs.
At a Glance: NHS-Ester vs. Maleimide Chemistry
| Feature | NHS-Ester Chemistry (e.g., NHS-octanoate) | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus)[1][2][3] | Thiols / Sulfhydryls (Cysteine)[1][3] |
| Reaction Type | Acylation[1] | Michael Addition[1] |
| Resulting Bond | Amide Bond[1] | Thioether Bond[1] |
| Optimal Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[1] |
| Reaction Speed | Fast (minutes to a few hours)[1] | Very Fast (minutes to a few hours)[1] |
| Specificity | High for primary amines.[1] | High for thiols within the optimal pH range.[1] |
| Bond Stability | Highly stable and resistant to hydrolysis under physiological conditions.[1] | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[1] |
| Key Advantage | Targets abundant and accessible lysine residues.[1] | Site-specific conjugation possible with engineered cysteines.[1] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of linkages.[1] | Potential for conjugate instability due to the reversibility of the thioether bond.[1] |
Delving into the Chemistry: Reaction Mechanisms and Specificity
NHS-Ester Chemistry:
NHS esters are highly efficient reagents for modifying the primary amines found on the N-terminus of polypeptide chains and the side chains of lysine residues.[2][3] The reaction, an acylation, proceeds optimally at a slightly alkaline pH (7.2-8.5) and results in the formation of a highly stable amide bond.[1] Due to the high abundance of lysine residues on the surface of most proteins, NHS-ester chemistry is a robust method for achieving a high degree of labeling.[1] However, this can also be a disadvantage, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DAR) and conjugation sites.
The "octanoate" in NHS-octanoate refers to the eight-carbon linker separating the NHS ester from the molecule to be conjugated. This moderately hydrophobic alkyl linker can influence the physicochemical properties of the resulting bioconjugate. While hydrophilic linkers like polyethylene glycol (PEG) are often employed to increase solubility and reduce aggregation[4][5][6], a hydrophobic linker like octanoate may be advantageous in applications where interaction with cell membranes is desired. However, excessive hydrophobicity can also lead to aggregation and faster clearance of ADCs from circulation.[7][8]
Maleimide Chemistry:
In contrast, maleimide chemistry is highly specific for the thiol (sulfhydryl) groups of cysteine residues.[3] This Michael addition reaction is most efficient at a near-neutral pH of 6.5-7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1] This specificity allows for the targeted conjugation to cysteine residues, which are often less abundant than lysine residues, enabling more precise control over the site of conjugation and leading to a more homogeneous product.[1]
Performance Comparison: A Data-Driven Analysis
The choice between NHS-ester and maleimide chemistry often depends on the specific requirements of the application, including the desired level of site-specificity, the stability of the final conjugate, and the nature of the protein being modified.
Stability of the Conjugate
The stability of the formed bond is critical for the in vivo performance of a bioconjugate.
-
NHS-Ester (Amide Bond): The amide bond formed via NHS-ester chemistry is highly stable and not prone to cleavage under typical physiological conditions.[1] This ensures that the conjugated payload remains attached to the antibody.
-
Maleimide (Thioether Bond): The thioether bond formed from the maleimide-thiol reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma.[1] This can lead to premature release of the payload. To address this, next-generation maleimide-based linkers have been developed that undergo self-stabilization through hydrolysis of the succinimide ring.[9]
Side Reactions and Specificity
-
NHS-Esters: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of a typical NHS ester can be as low as 10 minutes at pH 8.6 and 4°C.[1] While highly specific for primary amines, side reactions with tyrosine, serine, and threonine have been reported.[10]
-
Maleimides: At pH values above 7.5, the reactivity of maleimides towards primary amines increases, which can lead to non-specific labeling.[1][11] The maleimide group itself can also undergo hydrolysis at higher pH, rendering it inactive.[1]
Experimental Protocols
Below are generalized protocols for protein conjugation using NHS-ester and maleimide chemistries. It is important to note that these are starting points, and optimization is often necessary for each specific protein and crosslinker pair.
Protocol 1: General Protein Labeling with an NHS-Ester
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
NHS-ester-functionalized molecule (e.g., NHS-octanoate derivative of a drug) dissolved in anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using dialysis or a desalting column.
-
NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-ester solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography.
Protocol 2: Site-Specific Protein Labeling with a Maleimide
Materials:
-
Protein with accessible cysteine residues (1-10 mg/mL) in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5).
-
(Optional) Reducing agent (e.g., TCEP).
-
Maleimide-functionalized molecule dissolved in anhydrous DMSO or DMF.
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer.
-
(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
Maleimide Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add an excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.
Visualizing the Workflows and Decision-Making Process
To further clarify the experimental processes and the logical steps in choosing a conjugation chemistry, the following diagrams are provided.
Caption: A typical experimental workflow for NHS-ester bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Stability of Amide Bonds from NHS-Octanoate and Other Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage's stability is a critical determinant of a bioconjugate's efficacy and safety. Among the plethora of crosslinking chemistries, N-hydroxysuccinimide (NHS) esters are a cornerstone for their ability to form highly stable amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of amide bonds formed from NHS-octanoate and other common crosslinkers, supported by experimental data and detailed methodologies for stability assessment.
The Unparalleled Stability of the Amide Bond
The reaction of an NHS ester with a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, results in the formation of a robust amide bond. This bond's exceptional stability under physiological conditions is attributed to resonance stabilization, which imparts a partial double-bond character to the C-N bond, making it highly resistant to hydrolysis. Once formed, the amide linkage is effectively irreversible under physiological conditions, ensuring that the conjugated payload remains attached during downstream assays or in vivo applications.
While the amide bond itself is remarkably stable, the efficiency of its formation is a critical consideration. The primary competing reaction is the hydrolysis of the NHS ester, which regenerates the carboxylic acid and renders the crosslinker inactive. The rate of this hydrolysis is highly dependent on pH, with the half-life of NHS esters decreasing significantly as the pH increases.
Comparing NHS-Octanoate with Other Crosslinkers
NHS-octanoate is a long-chain NHS ester used to introduce a hydrophobic octanoyl group onto a biomolecule. While direct quantitative comparisons of the intrinsic stability of the final N-octanoyl amide bond versus amide bonds formed from NHS esters with shorter acyl chains are not extensively documented in publicly available literature, the fundamental principles of amide bond stability suggest that the influence of the alkyl chain length on the chemical stability of the amide bond itself under physiological conditions is minimal. The high resonance energy of the amide bond is the dominant factor governing its stability.
However, the acyl chain's nature can influence the bioconjugate's overall physicochemical properties. The introduction of an octanoyl group via NHS-octanoate significantly increases the hydrophobicity of the modified molecule. This can be advantageous for applications requiring membrane interaction or specific binding to hydrophobic pockets. Conversely, it may lead to solubility challenges or non-specific binding.
The stability of the linkage should also be considered in the context of other crosslinking chemistries that form different types of bonds:
| Linkage Chemistry | Bond Type | Estimated Half-life in Circulation | Key Stability Considerations |
| NHS Ester | Amide | Years | Exceptionally stable across a wide pH range. Resistant to enzymatic degradation by many proteases. |
| Maleimide | Thioether | Hours to Days | Susceptible to retro-Michael addition and exchange with thiols like glutathione, leading to premature payload release. |
| Hydrazone | Hydrazone | Hours to Days (pH-dependent) | Designed for acid-cleavable release in endosomal/lysosomal compartments. Unstable at neutral pH. |
| "Click" Chemistry | Triazole | Very Long | Considered biologically inert and highly stable. |
Note: The stability and half-life are general estimations and can vary significantly based on the specific molecular context and experimental conditions.
Experimental Protocols
General Protocol for NHS Ester Conjugation
This protocol provides a general procedure for labeling a protein with an NHS ester crosslinker like NHS-octanoate.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
NHS-octanoate (or other NHS ester) stock solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation: Bring the NHS ester reagent to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution of the NHS ester in DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be below 10% to maintain protein integrity.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Protocol for Assessing Amide Bond Stability (Hydrolysis Assay)
This protocol can be used to evaluate the stability of the formed amide bond under specific stress conditions (e.g., different pH values or temperatures).
Materials:
-
Purified bioconjugate.
-
A series of buffers with different pH values (e.g., pH 4, 7.4, 9).
-
Incubator or water bath.
-
Analytical method to quantify the intact bioconjugate and the released payload (e.g., HPLC, LC-MS, SDS-PAGE).
Procedure:
-
Incubation: Aliquot the purified bioconjugate into the different pH buffers. Incubate the samples at a chosen temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours, and weekly), remove an aliquot from each sample.
-
Analysis: Analyze the aliquots using a validated analytical method to determine the percentage of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time for each condition. The half-life of the amide bond under each condition can be calculated from the resulting degradation curve.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow for a stability assay.
Conclusion
The amide bond formed via the reaction of NHS esters, including NHS-octanoate, with primary amines is exceptionally stable under physiological conditions, making it a reliable choice for creating robust bioconjugates. The primary consideration for researchers is optimizing the conjugation reaction to favor amide bond formation over the competing hydrolysis of the NHS ester. While the octanoyl group of NHS-octanoate imparts hydrophobicity, the intrinsic stability of the resulting amide bond is comparable to that formed by other NHS esters. For applications where linkage stability is paramount, NHS ester chemistry remains a gold standard.
A Researcher's Guide to Quantitative Analysis of Protein Labeling: NHS-Octanoate in Focus
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a critical step in a multitude of applications, from elucidating cellular signaling pathways to developing novel therapeutics. N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the efficient labeling of primary amines on proteins. This guide provides a comprehensive comparison of quantitative methods for determining the degree of labeling (DOL) with NHS-octanoate and other commonly used amine-reactive reagents. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most appropriate labeling and quantification strategy for your research needs.
The Chemistry of Amine-Reactive Labeling with NHS Esters
N-hydroxysuccinimide esters react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, through a nucleophilic acyl substitution reaction.[1] This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1] The result is the formation of a stable amide bond, covalently linking the molecule of interest (e.g., octanoate) to the protein. A critical consideration in NHS ester chemistry is the competition between the desired aminolysis and the hydrolysis of the NHS ester by water, a reaction that also increases with pH.[1]
Comparison of Amine-Reactive Labeling Reagents
The choice of an NHS ester reagent significantly influences the downstream application and the methods available for quantifying the degree of labeling. Here, we compare NHS-octanoate with two widely used alternatives: a fluorescently tagged NHS ester (e.g., FITC-NHS) and a biotin-labeled NHS ester (e.g., NHS-Biotin).
| Feature | NHS-Octanoate | Fluorescent NHS Ester (e.g., FITC-NHS) | Biotin NHS Ester |
| Labeling Chemistry | Amine-reactive NHS ester | Amine-reactive NHS ester | Amine-reactive NHS ester |
| Primary Functionality | Introduces a short-chain fatty acid (lipidation) | Direct fluorescence for detection and imaging | High-affinity binding to streptavidin for detection and purification |
| Primary Quantification Method | Mass Spectrometry (MS) | UV-Vis Spectroscopy / Fluorescence Spectroscopy | Colorimetric (HABA assay) / Fluorescence-based assays / ELISA |
| Degree of Labeling (DOL) Determination | Mass shift in MS | Spectrophotometry (A280/Amax) | Indirectly via quantification of bound biotin[2] |
| Sensitivity | High (attomole to femtomole range with MS) | Moderate to High (picomole to nanomole range) | Varies: Moderate (HABA) to High (Fluorescence/ELISA) |
| Multiplexing Capability | High (with isobaric tags in MS) | Limited | Moderate (with different streptavidin conjugates) |
Quantitative Analysis of the Degree of Labeling
Accurate determination of the DOL is crucial for ensuring the reproducibility and correct interpretation of experimental results. The choice of quantification method depends on the nature of the attached label.
Mass Spectrometry for NHS-Octanoate Labeling
Mass spectrometry is the most powerful and direct method for quantifying the degree of labeling with non-chromophoric and non-fluorogenic molecules like octanoate.
Principle: The covalent attachment of an octanoyl group results in a specific mass shift in the modified protein or its constituent peptides. By analyzing the mass spectra of the intact protein or, more commonly, the digested peptides, the number of attached octanoyl groups can be determined. For instance, the addition of one octanoyl group increases the mass of a peptide by 126.1 Da (the mass of octanoic acid minus the mass of water).
Experimental Protocol: Quantification by Mass Spectrometry
-
Protein Labeling:
-
Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 8.3-8.5) to a concentration of 1-5 mg/mL.[3]
-
Prepare a stock solution of NHS-octanoate in an anhydrous organic solvent like DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the NHS-octanoate solution to the protein solution.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS-octanoate.
-
Remove excess, unreacted reagent by dialysis or using a desalting column.
-
-
Protein Digestion:
-
LC-MS/MS Analysis:
Data Presentation: Representative Mass Spectrometry Data
| Peptide Sequence | Unmodified Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| K.VPQVSTPTLVEVSR.N | 1679.9 | 1806.0 | 126.1 | 1 |
| R.YFDEK.F | 837.4 | 963.5 | 126.1 | 1 |
| K.LQNNAELLAK.L | 1234.7 | 1360.8 | 126.1 | 1 |
| K.LQNNAELLAK.L | 1234.7 | 1486.9 | 252.2 | 2 |
Note: This is illustrative data. Actual mass shifts and observed masses will vary depending on the specific peptide and the charge state.
Spectrophotometric and Fluorescence-Based Methods for Alternative Labels
For proteins labeled with chromophoric or fluorescent NHS esters, spectrophotometry and fluorescence spectroscopy offer more straightforward and accessible quantification methods.
Principle (Spectrophotometry): The degree of labeling can be calculated by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (λmax).[8]
Experimental Protocol: Quantification by UV-Vis Spectroscopy
-
Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein using methods like size-exclusion chromatography or dialysis.[8]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye.[8]
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein is calculated from the A₂₈₀ after correcting for the absorbance of the dye at this wavelength.
-
The concentration of the dye is calculated from its absorbance at λmax.
-
DOL = (Molar concentration of the dye) / (Molar concentration of the protein).
-
Data Presentation: Comparison of Labeling Efficiency
| Labeling Reagent | Molar Excess (Reagent:Protein) | Typical Degree of Labeling (DOL) | Notes |
| NHS-Octanoate | 20:1 | 1-3 (Estimated) | Highly dependent on protein and reaction conditions. Requires MS for accurate determination. |
| Fluorescein NHS Ester | 20:1 | ~1.1 on BSA[9] | Efficiency is protein-dependent. |
| NHS-Biotin | 20:1 | 3-5 on IgG[2] | Higher DOL can be achieved with higher molar excess. |
Note: These are representative values and the optimal DOL and labeling efficiency should be determined empirically for each specific protein and application.[8]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in protein labeling and quantification.
Caption: General workflow for protein labeling with NHS esters.
Caption: Workflows for quantitative analysis of labeled proteins.
Conclusion
The quantitative analysis of protein labeling is essential for the generation of reliable and reproducible data. For non-chromophoric labels like octanoate, mass spectrometry stands as the gold standard, providing detailed information on the degree and sites of labeling. For fluorescently tagged proteins, spectrophotometric methods offer a more accessible and rapid means of determining the average degree of labeling. The choice of labeling reagent and quantification method should be tailored to the specific experimental goals, the nature of the protein, and the available instrumentation. By carefully considering these factors and adhering to optimized protocols, researchers can confidently and accurately characterize their protein conjugates, paving the way for insightful discoveries in their respective fields.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Modification: Evaluating Alternatives to 2,5-Dioxopyrrolidin-1-yl octanoate
In the dynamic fields of proteomics, drug development, and molecular biology, the precise modification of proteins is a cornerstone technique. For decades, N-hydroxysuccinimide (NHS) esters, such as 2,5-Dioxopyrrolidin-1-yl octanoate (NHS-octanoate), have been the workhorse for acylating primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus. This covalent modification is pivotal for attaching labels, crosslinkers, and therapeutic payloads. However, the evolving demands for greater reaction efficiency, stability of the resulting conjugate, and specificity of labeling have spurred the development of several alternative reagents.
This guide provides an objective comparison of key alternatives to NHS-octanoate for amine modification, supported by experimental data and detailed protocols. We will delve into the performance of Tetrafluorophenyl (TFP) esters, isothiocyanates, and carbodiimides, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their specific bioconjugation needs.
Performance Comparison of Amine-Reactive Chemistries
The choice of an amine-reactive reagent is a critical decision that influences the outcome of a conjugation experiment. Factors such as the stability of the reagent in aqueous buffers, the optimal pH for the reaction, and the stability of the resulting covalent bond are paramount. The following table summarizes the key performance characteristics of common alternatives to NHS esters.
| Feature | NHS Ester (e.g., NHS-octanoate) | TFP Ester | Isothiocyanate | Carbodiimide (EDC) + NHS |
| Reactive Group | N-Hydroxysuccinimide ester | 2,3,5,6-Tetrafluorophenyl ester | Isothiocyanate | Carbodiimide (activates carboxyls) |
| Target | Primary amines | Primary amines | Primary amines (and thiols) | Activates carboxyl groups for reaction with primary amines |
| Resulting Bond | Amide | Amide | Thiourea | Amide ("zero-length") |
| Optimal pH | 7.2 - 8.5[1][2] | 7.5 - 9.0[1][3] | 9.0 - 11.0 (for amines)[4][5] | 4.5 - 6.0 (activation), 7.2 - 8.5 (coupling)[6] |
| Reagent Stability | Susceptible to hydrolysis, especially at pH > 8. Half-life can be as short as 10 minutes at pH 8.6.[2][7] | More resistant to hydrolysis than NHS esters, particularly at alkaline pH.[1][7] | Generally stable, but can degrade in the presence of nucleophiles. | EDC is unstable in aqueous solution; used in situ. |
| Bond Stability | Highly stable amide bond.[8] | Highly stable amide bond.[1] | Thiourea bond may be less stable in vivo compared to an amide bond.[9][10] | Highly stable amide bond.[8] |
| Key Advantage | Well-established chemistry, widely available. | Higher hydrolytic stability leading to potentially higher and more reproducible yields.[7] | Forms a different linkage (thiourea), can be selective for thiols at lower pH.[5] | "Zero-length" crosslinking, no spacer arm introduced. |
| Key Disadvantage | Hydrolytic instability can lead to lower yields and irreproducibility.[7] | Higher cost and less extensive historical use compared to NHS esters. | Requires higher pH for amine reactivity which can be detrimental to some proteins.[11] | Two-step process, potential for side reactions if not optimized. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are methodologies for key amine modification techniques.
Protocol 1: Amine Modification using a TFP Ester
This protocol describes a general procedure for labeling a protein with a TFP ester-functionalized molecule.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
TFP ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[12] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution while gently vortexing. The optimal molar excess should be determined empirically.[7]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Amine Modification using an Isothiocyanate
This protocol provides a general method for labeling a protein with an isothiocyanate derivative.
Materials:
-
Protein of interest
-
Isothiocyanate reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0-9.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Isothiocyanate Stock Solution: Prepare a 10 mg/mL stock solution of the isothiocyanate reagent in anhydrous DMSO or DMF immediately before use.
-
Reaction Initiation: While gently stirring, add the desired molar excess of the isothiocyanate stock solution to the protein solution. A starting point of 10- to 20-fold molar excess is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[14]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purification: Purify the protein conjugate using a desalting column.
Protocol 3: "Zero-Length" Crosslinking with EDC and Sulfo-NHS
This two-step protocol describes the coupling of a molecule with a primary amine to a protein's carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups
-
Amine-containing molecule to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 2-Mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM to the protein solution. Incubate for 15-30 minutes at room temperature.[15]
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation: Immediately add the amine-containing molecule to the activated protein solution (typically at a 10- to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution to stop the reaction. If 2-Mercaptoethanol was not used to quench the EDC in step 3, it can be added here. Alternatively, Tris or glycine can be used.
-
Purification: Purify the final conjugate using a desalting column.
Visualizing the Chemistry and its Application
To better understand the processes described, the following diagrams illustrate the reaction mechanisms and a relevant application in studying signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,5-Dioxopyrrolidin-1-YL Octanoate: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 2,5-Dioxopyrrolidin-1-YL octanoate, a common N-hydroxysuccinimide (NHS) ester used in bioconjugation, diagnostics, and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
This compound, like other NHS esters, is a reactive compound. While specific toxicity data is limited, the primary hazard is its reactivity towards biological nucleophiles, such as amines, which can cause irritation or allergic reactions upon contact with skin or mucous membranes.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
Disposal Philosophy: Chemical Inactivation (Quenching)
The core principle for the safe disposal of this compound is chemical inactivation , also known as quenching. This process involves converting the reactive NHS ester into less reactive and more stable compounds before it enters the hazardous waste stream. The two primary methods for quenching are hydrolysis and aminolysis.
Step-by-Step Disposal Protocols
These procedures should be performed in a certified chemical fume hood.
Disposal of Unused Solid this compound
Unused solid material should be treated as hazardous chemical waste.
-
Containerize: Ensure the solid is in its original, sealed container or a well-labeled, sealed container.
-
Labeling: The label must clearly state "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Segregation: Store with other solid organic chemical waste, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Disposal of Solutions Containing this compound
Solutions of the NHS ester (e.g., in organic solvents like DMSO or DMF, or in aqueous buffers) must be quenched before disposal.
Method 1: Hydrolysis
This method uses a base to break the ester linkage.
-
Preparation: For every 1 volume of the NHS ester solution, prepare 2 volumes of a 1 M sodium hydroxide (NaOH) solution.
-
Quenching: Slowly add the NaOH solution to the NHS ester solution while stirring.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure complete hydrolysis.
-
Neutralization: After quenching, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution. Monitor the pH using pH paper or a calibrated pH meter.
-
Disposal: Transfer the neutralized solution into a labeled hazardous waste container for liquid organic waste.
Method 2: Aminolysis
This method uses an excess of a primary amine to react with the NHS ester.
-
Preparation: Prepare a quenching solution of 1 M Tris-HCl (pH ~8) or 1 M glycine.
-
Quenching: Slowly add the quenching solution to the NHS ester solution with stirring. A significant molar excess of the amine is recommended.
-
Reaction Time: Allow the reaction to proceed for at least one hour at room temperature.
-
Disposal: Transfer the quenched solution into a labeled hazardous waste container for liquid organic waste.
Disposal of Contaminated Solid Waste
All solid waste that has come into contact with this compound (e.g., pipette tips, tubes, gloves, and paper towels) is considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Disposal: Do not attempt to decontaminate this waste. Dispose of the sealed container through your institution's hazardous waste program.
Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, carefully sweep to avoid raising dust.
-
Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as contaminated solid waste.
Summary of Disposal Pathways
Disclaimer: This guide is intended for informational purposes. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS). Disposal must be carried out in accordance with all local, state, and federal regulations.
Personal protective equipment for handling 2,5-Dioxopyrrolidin-1-YL octanoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,5-Dioxopyrrolidin-1-YL octanoate, an N-hydroxysuccinimide (NHS) ester vital in bioconjugation and pharmaceutical research. This document provides immediate, procedural guidance to ensure laboratory safety and experimental integrity.
Immediate Safety and Hazard Information
This compound is a reactive compound that requires careful handling to avoid potential health risks. Key hazards associated with this chemical, as identified in safety data sheets for N-hydroxysuccinimide (NHS) esters, include:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes and eye irritation. |
| Hand Protection | Chemical-resistant impervious gloves (e.g., nitrile). | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A suitable respiratory mask should be worn when handling the powder form to avoid inhalation. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for both safety and the success of experimental outcomes. N-hydroxysuccinimide esters are sensitive to moisture and can hydrolyze, which would render the reagent inactive.
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and decontaminated.
-
Assemble all necessary materials, including the this compound, solvents (e.g., anhydrous DMSO or DMF), reaction vessels, and stirring equipment.
-
Don the appropriate PPE as detailed in the table above.
Handling the Solid Compound:
-
To minimize dust generation, handle the solid this compound carefully.
-
Weigh the required amount of the compound in a tared container within the fume hood.
-
Keep the primary container tightly sealed when not in use to prevent moisture absorption.
Solution Preparation:
-
If the experimental protocol requires a solution, dissolve the weighed compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).
-
Add the solvent to the solid and mix gently until fully dissolved.
-
If the reaction is to be performed in an aqueous buffer, the NHS-ester solution in organic solvent should be added to the aqueous solution of the molecule to be labeled. The optimal pH for the reaction is typically between 8.3 and 8.5.
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.
-
Store the remaining this compound in a cool, dry, and dark place, as recommended for NHS esters.
-
Wash hands thoroughly after handling the chemical.
Caption: A typical experimental workflow for handling this compound.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. The primary method for deactivating this reactive compound is through hydrolysis.
Deactivation through Hydrolysis:
-
Preparation: In a designated chemical fume hood, prepare a weak basic solution, such as 1M sodium bicarbonate.
-
Reaction: Slowly add the waste containing this compound (including any unused solutions) to the basic solution with stirring. The NHS ester will hydrolyze, breaking it down into less reactive components. It is recommended to use a significant excess of the basic solution.
-
Reaction Time: Allow the mixture to stir for at least one hour at room temperature to ensure complete hydrolysis.
-
Neutralization: After the reaction period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1M HCl).
Final Disposal:
-
Collection: Transfer the neutralized, hydrolyzed solution into a properly labeled hazardous waste container. The label should clearly indicate the contents.
-
Solid Waste: Any unused solid this compound and contaminated materials (e.g., gloves, wipes) should be collected in a separate, sealed, and labeled container for solid chemical waste.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste containers by your institution's environmental health and safety (EHS) office or an approved waste disposal service.
Caption: Disposal workflow for this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
